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  • Product: 2,3-Difluoro-6-methylbenzoyl chloride
  • CAS: 1806370-17-1

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2,3-Difluoro-6-methylbenzoyl Chloride: A Comprehensive Technical Guide

Executive Summary Fluorinated benzoyl chlorides are highly privileged electrophilic building blocks in modern drug discovery and agrochemical development. The specific substitution pattern of 2,3-difluoro-6-methylbenzoyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzoyl chlorides are highly privileged electrophilic building blocks in modern drug discovery and agrochemical development. The specific substitution pattern of 2,3-difluoro-6-methylbenzoyl chloride (CAS 1806370-17-1)[1] provides unique steric bulk and electronic deactivation, which are frequently leveraged by medicinal chemists to lock molecular conformations, enhance metabolic stability, or modulate the pKa of adjacent pharmacophores.

This whitepaper details a robust, highly regioselective, two-step synthetic workflow for the preparation of 2,3-difluoro-6-methylbenzoyl chloride. By utilizing a halogen-directed metalation strategy followed by a Vilsmeier-Haack-catalyzed chlorination, this protocol ensures quantitative conversion, high isomeric purity, and scalability for advanced pharmaceutical applications.

Retrosynthetic Rationale & Regiocontrol

A common pitfall in the synthesis of heavily substituted benzoic acids is the reliance on direct C-H functionalization. Attempting a direct directed ortho-metalation (DoM) on 3,4-difluorotoluene yields an intractable mixture of regioisomers, as the competing inductive effects of the fluorine atoms and the steric hindrance of the methyl group fail to provide singular regiocontrol.

To bypass this, our validated approach utilizes 6-bromo-2,3-difluorotoluene (CAS 847502-81-2)[2] as the starting material. The bromine atom serves as an unambiguous, highly reactive handle for lithium-halogen exchange. This guarantees that the subsequent carboxylation occurs exclusively at the C6 position, yielding isomerically pure 2,3-difluoro-6-methylbenzoic acid (CAS 1378671-01-2)[3], which is subsequently converted to the target acid chloride.

Retrosynthesis A 2,3-Difluoro-6-methylbenzoyl chloride (Target: CAS 1806370-17-1) B 2,3-Difluoro-6-methylbenzoic acid (Intermediate: CAS 1378671-01-2) A->B Chlorination (Oxalyl Chloride) C 6-Bromo-2,3-difluorotoluene (Precursor: CAS 847502-81-2) B->C Lithiation / CO2 (n-BuLi)

Fig 1. Retrosynthetic disconnection of 2,3-Difluoro-6-methylbenzoyl chloride.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required to execute this two-step synthesis with high fidelity.

Table 1: Quantitative Reaction Parameters & Optimization Data

ParameterStep 1: Lithiation & CarboxylationStep 2: Acyl Chloride Formation
Starting Material 6-Bromo-2,3-difluorotoluene (1.0 eq)2,3-Difluoro-6-methylbenzoic acid (1.0 eq)
Primary Reagent n-BuLi (2.5 M, 1.05 eq), CO₂ (excess)Oxalyl Chloride (1.2 eq)
Catalyst NoneDMF (0.05 eq)
Solvent System Anhydrous THF (0.2 M)Anhydrous DCM (0.3 M)
Temperature Profile -78 °C (1 h) → 25 °C (2 h)0 °C (15 min) → 25 °C (3 h)
Typical Yield 85 – 92%>95% (Quantitative)
Critical Control Strict cryogenic control to prevent arynesAbsolute exclusion of moisture

Experimental Protocols & Causality

Step 1: Synthesis of 2,3-Difluoro-6-methylbenzoic Acid

Objective: Convert 6-bromo-2,3-difluorotoluene to the corresponding carboxylic acid via lithium-halogen exchange.

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve 6-bromo-2,3-difluorotoluene in anhydrous THF to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C.

    • Causality: Fluorinated aryllithium species are highly prone to elimination, forming reactive benzyne (aryne) intermediates if the temperature rises above -60 °C. Strict cryogenic conditions suppress this degradation pathway.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

    • Self-Validation (IPC): Quench a 0.1 mL reaction aliquot with methanol and analyze via GC-MS. The complete disappearance of the starting material mass (m/z ~206) and the appearance of the protonated intermediate (2,3-difluorotoluene, m/z 128) confirms successful lithium-halogen exchange.

  • Carboxylation: Rapidly cannula-transfer the lithiated solution into a separate flask containing a vigorously stirring slurry of crushed dry ice in anhydrous THF.

    • Causality: Inverse addition onto a massive excess of CO₂ prevents the newly formed lithium carboxylate from acting as an electrophile. If CO₂ is merely bubbled into the aryllithium solution, the unreacted aryllithium can attack the carboxylate, yielding an unwanted symmetrical benzophenone byproduct.

  • Workup: Allow the mixture to warm to room temperature. Acidify to pH 2 using 1M HCl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization (heptane/EtOAc) to yield the pure acid.

Step 2: Synthesis of 2,3-Difluoro-6-methylbenzoyl Chloride

Objective: Convert the purified benzoic acid to the highly reactive acyl chloride.

  • Preparation: Suspend 2,3-difluoro-6-methylbenzoic acid in anhydrous Dichloromethane (DCM) at 0 °C under Argon.

  • Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).

  • Chlorination: Add Oxalyl chloride ((COCl)₂, 1.2 eq) dropwise. Immediate effervescence will be observed.

    • Causality: Oxalyl chloride is preferred over thionyl chloride (SOCl₂) because it operates efficiently at room temperature. The reaction is driven to completion by the irreversible generation of carbon monoxide (CO) and carbon dioxide (CO₂) gases. The DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species.

  • Maturation: Remove the ice bath and stir at room temperature for 2-3 hours until gas evolution ceases and the solution becomes completely homogeneous.

    • Self-Validation (IPC): Quench a 50 µL aliquot into 0.5 mL of methanol containing triethylamine. Analyze via LC-MS. The protocol is validated as complete when 100% of the sample appears as the corresponding methyl ester, proving no unreacted free carboxylic acid remains.

  • Isolation: Concentrate the mixture under reduced pressure. Chase the residue twice with anhydrous toluene to azeotropically remove any residual oxalyl chloride and HCl gas. The resulting product is 2,3-difluoro-6-methylbenzoyl chloride, which should be used immediately or stored under inert gas at -20 °C.

VilsmeierHaack DMF DMF + Oxalyl Chloride Imidoyl Vilsmeier Intermediate [Me2N=CHCl]+ Cl- DMF->Imidoyl -CO, -CO2 Adduct Acyloxy-iminium Adduct Imidoyl->Adduct + Acid, -HCl Acid 2,3-Difluoro-6-methylbenzoic acid Acid->Adduct Adduct->DMF Regeneration Product 2,3-Difluoro-6-methylbenzoyl chloride Adduct->Product Cl- attack

Fig 2. Mechanism of the DMF-catalyzed Vilsmeier-Haack chlorination cycle.

References

  • Aaronchem. "1378671-01-2 2,3-Difluoro-6-methylbenzoic acid." Aaronchem Product Catalog.
  • BLD Pharm. "1806370-17-1 | 2,3-Difluoro-6-methylbenzoyl chloride." BLD Pharm Advanced Building Blocks.
  • Thermo Scientific Chemicals. "6-Bromo-2,3-difluorotoluene, 95%." Thermo Fisher Scientific.

Sources

Exploratory

2,3-Difluoro-6-methylbenzoyl Chloride: Structural Dynamics, Synthetic Utility, and Applications in Medicinal Chemistry

Executive Summary In the contemporary landscape of drug discovery, the strategic installation of highly substituted aromatic rings is a cornerstone of rational drug design. 2,3-Difluoro-6-methylbenzoyl chloride (CAS: 180...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the strategic installation of highly substituted aromatic rings is a cornerstone of rational drug design. 2,3-Difluoro-6-methylbenzoyl chloride (CAS: 1806370-17-1) represents a highly specialized, sterically demanding electrophilic building block[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the stereoelectronic causality behind its reactivity, and field-proven protocols for its integration into complex pharmaceutical scaffolds.

Structural Dynamics & Physicochemical Profile

The molecular architecture of 2,3-difluoro-6-methylbenzoyl chloride is defined by extreme steric hindrance and distinct stereoelectronic modulation. The presence of substituents at both the 2- and 6-positions (ortho-substitution) relative to the acyl chloride moiety forces the carbonyl group out of coplanarity with the phenyl ring.

Causality of the Substitution Pattern:
  • 6-Methyl Group: Provides pure steric bulk, restricting the rotational degrees of freedom around the Caryl​−Ccarbonyl​ bond.

  • 2,3-Difluoro Motif: Fluorine is highly electronegative but relatively small (van der Waals radius of 1.47 Å, compared to hydrogen's 1.20 Å)[2]. The 2-fluoro substituent synergizes with the 6-methyl group to lock the orthogonal conformation, while the 3-fluoro substituent withdraws electron density from the π -system via inductive effects, modulating the lipophilicity and metabolic stability of the resulting molecule[3].

  • Acyl Chloride Reactivity: The electron-withdrawing nature of the difluoro motif significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack, albeit counterbalanced by the steric shielding of the ortho-groups.

Quantitative Data: Physicochemical Properties
PropertyValueScientific Implication
CAS Registry Number 1806370-17-1Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C8​H5​ClF2​O Dictates exact mass for high-resolution mass spectrometry (HRMS) validation[1].
Molecular Weight 190.57 g/mol Low molecular weight allows for integration into larger scaffolds without violating Lipinski's Rule of 5[1].
SMILES O=C(C1=C(C=CC(F)=C1F)C)ClUtilized for in silico docking and cheminformatics workflows[1].
Reactivity Profile Highly Moisture SensitiveRapidly hydrolyzes to 2,3-difluoro-6-methylbenzoic acid; necessitates strict anhydrous handling.

Mechanistic Rationale in Drug Design

The integration of fluorine into medicinal chemistry has revolutionized the optimization of pharmacokinetic and pharmacodynamic profiles 3[3]. When 2,3-difluoro-6-methylbenzoyl chloride is coupled with an amine to form a benzamide, the resulting moiety exhibits conformational locking .

Because the amide bond is forced out of the plane of the phenyl ring, the molecule pays its entropic penalty prior to target binding. When this rigidified scaffold enters a deep hydrophobic pocket (such as the allosteric site of a kinase), it binds with a higher thermodynamic gain compared to a flexible, unsubstituted benzamide. Furthermore, the C-F bonds act as weak hydrogen bond acceptors and provide metabolic shielding against cytochrome P450-mediated oxidation[3].

ConformationalLocking N1 Ortho-Substituents (2-Fluoro, 6-Methyl) N2 Steric Clash with Carbonyl Oxygen N1->N2 N3 Orthogonal Conformation (Out-of-plane Amide) N2->N3 Forces N4 Reduced Entropy Penalty Upon Binding N3->N4 Pre-organization N5 Enhanced Kinase/Receptor Selectivity N4->N5 Thermodynamic Gain

Caption: Conformational locking mechanism driven by 2,3-difluoro-6-methyl substitution.

Synthetic Utility: Overcoming Steric Hindrance in Amide Bond Formation

Standard amide coupling reagents (e.g., HATU, EDC/HOBt) often fail or require extended reaction times at elevated temperatures when dealing with di-ortho-substituted benzoic acids due to the massive steric bulk shielding the activated ester4[4].

Using the pre-activated 2,3-difluoro-6-methylbenzoyl chloride bypasses the kinetically slow activation step. The high energy of the acyl chloride bond forces the reaction forward even against severe steric gradients. The causality here is purely thermodynamic: the exothermicity of the HCl byproduct formation (usually neutralized by a non-nucleophilic base like DIPEA) drives the nucleophilic acyl substitution to completion[4].

SyntheticWorkflow A 2,3-Difluoro-6-methyl benzoic acid B SOCl2 or (COCl)2 Catalytic DMF A->B Activation C 2,3-Difluoro-6-methyl benzoyl chloride B->C Chlorination D Amine + DIPEA Anhydrous DCM C->D Nucleophilic Attack E Sterically Hindered Benzamide Target D->E Amide Formation

Caption: Synthetic workflow for generating hindered benzamides via acyl chloride activation.

Experimental Protocol: Self-Validating Amide Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each step contains a mechanistic rationale and an analytical checkpoint to verify success before proceeding.

Reagents & Materials
  • 2,3-Difluoro-6-methylbenzoyl chloride (1.2 equivalents)

  • Target Primary/Secondary Amine (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (for LC-MS quenching)

Step-by-Step Methodology

Step 1: Preparation of the Amine Solution

  • In an oven-dried, argon-purged round-bottom flask, dissolve the target amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add DIPEA (3.0 eq) via syringe.

    • Causality: DIPEA acts as an acid scavenger. Its extreme steric hindrance prevents it from acting as a nucleophile and competing with the target amine for the acyl chloride.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Electrophile Addition

  • Dissolve 2,3-difluoro-6-methylbenzoyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine mixture over 10 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction, suppressing side reactions such as ketene formation or degradation of the acyl chloride.

Step 3: Self-Validation Checkpoint (In-Process Monitoring)

  • After 30 minutes, extract a 5 µL aliquot of the reaction mixture.

  • Quench the aliquot into 1 mL of anhydrous Methanol and analyze via LC-MS.

    • Validation Logic: The methanol will instantly react with any unreacted 2,3-difluoro-6-methylbenzoyl chloride to form the corresponding methyl ester ( m/z ~186 for [M+H]+ ). The disappearance of the starting amine mass and the appearance of the target benzamide mass confirm the reaction trajectory. If the methyl ester is absent but the amine remains, the acyl chloride has degraded (likely due to moisture), and re-dosing is required.

Step 4: Workup and Isolation

  • Once LC-MS confirms complete consumption of the amine, quench the reaction with saturated aqueous NaHCO3​ .

  • Extract the aqueous layer three times with DCM.

    • Causality: The biphasic workup removes the DIPEA-HCl salt and any unreacted, hydrolyzed 2,3-difluoro-6-methylbenzoic acid (which partitions into the basic aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure conformationally locked benzamide.

References

  • 2,3-Difluoro-6-methylbenzoyl chloride | BLD Pharm. BLD Pharm.
  • The Many Roles for Fluorine in Medicinal Chemistry.American Chemical Society (ACS).
  • Nonclassical Routes for Amide Bond Formation.Chemical Reviews, ACS.

Sources

Foundational

Spectroscopic Data and Acquisition Protocols for 2,3-Difluoro-6-methylbenzoyl chloride: A Comprehensive Technical Guide

Executive Summary 2,3-Difluoro-6-methylbenzoyl chloride (CAS: 1806370-17-1) is a highly reactive, moisture-sensitive fluorinated aromatic building block utilized extensively in the synthesis of advanced pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Difluoro-6-methylbenzoyl chloride (CAS: 1806370-17-1) is a highly reactive, moisture-sensitive fluorinated aromatic building block utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals [1]. Due to the electrophilic nature of the acid chloride moiety, spectroscopic characterization presents unique challenges; trace ambient moisture rapidly hydrolyzes the compound into its corresponding carboxylic acid, fundamentally altering its spectral signature.

This whitepaper provides a rigorous, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of 2,3-Difluoro-6-methylbenzoyl chloride. By integrating theoretical spectral predictions with field-proven, anhydrous handling protocols, this guide empowers researchers to accurately acquire and interpret data while ensuring sample integrity.

Chemical Architecture & Mechanistic Insights

Understanding the structural electronics of 2,3-Difluoro-6-methylbenzoyl chloride is critical for spectral interpretation. The molecule consists of a central benzene ring heavily influenced by competing electronic effects:

  • The Acid Chloride Group (-COCl) at C1: Strongly electron-withdrawing via inductive (-I) and resonance (-M) effects, deshielding the adjacent aromatic protons and carbons.

  • Fluorine Atoms at C2 and C3: Highly electronegative, exerting strong local -I effects while simultaneously donating electron density via +M effects into the ortho and para positions.

  • Methyl Group at C6: Weakly electron-donating (+I), providing a steric shield to the adjacent acid chloride group.

These competing forces dictate the chemical shifts and complex spin-spin coupling networks observed in multinuclear NMR spectroscopy.

Theoretical Spectroscopic Profile

To facilitate rapid data verification, the expected spectroscopic parameters are summarized in the tables below, derived from established principles of organic spectroscopy[2].

Nuclear Magnetic Resonance (NMR) Data

Acquisition parameters: 400 MHz for ¹H, 100 MHz for ¹³C, 376 MHz for ¹⁹F. Solvent: Anhydrous CDCl₃.

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingAssignment / Structural Rationale
¹H ~7.10ddd (J ≈ 8.0, 9.0, 4.0 Hz)H4 : Ortho to F3, meta to F2. Deshielded by halogens.
¹H ~7.00dd (J ≈ 8.0, 4.0 Hz)H5 : Ortho to CH3, meta to F3.
¹H ~2.40s (or very fine d)-CH₃ (C6) : Singlet, possible long-range J coupling to F.
¹³C ~165.0sC=O : Acid chloride carbonyl.
¹³C ~150.0dd (J ≈ 250, 15 Hz)C3 : Directly bonded to F3 (large ¹JCF).
¹³C ~148.0dd (J ≈ 250, 15 Hz)C2 : Directly bonded to F2 (large ¹JCF).
¹³C ~19.0s-CH₃ : Aliphatic methyl carbon.
¹⁹F -135.0d (J ≈ 20 Hz)F2 : Ortho coupling to F3.
¹⁹F -142.0dd (J ≈ 20, 9 Hz)F3 : Ortho coupling to F2 and H4.
Infrared (IR) & Mass Spectrometry (MS) Data
TechniqueKey Signal / PeakInterpretation & Causality
ATR-FTIR 1770 – 1790 cm⁻¹C=O Stretch: The highly electronegative Cl atom increases the force constant of the C=O bond, shifting it higher than standard ketones (~1715 cm⁻¹) [2].
ATR-FTIR 1200 – 1100 cm⁻¹C-F Stretch: Strong, broad absorption typical of aryl fluorides.
EI-MS (70 eV) m/z 190 (100%), 192 (32%)Molecular Ion [M]⁺: Exhibits the classic 3:1 isotopic ratio indicative of a single chlorine atom (³⁵Cl / ³⁷Cl).
EI-MS (70 eV) m/z 155 (Base Peak)Acylium Ion [M - Cl]⁺: Loss of the chlorine radical yields a highly stable, resonance-stabilized acylium cation.

Spin-Spin Coupling Logic

The complexity of the ¹H and ¹⁹F spectra arises from heteronuclear coupling. The diagram below maps the primary scalar coupling interactions that define the splitting patterns of the aromatic system.

Coupling F2 Fluorine at C2 (19F) J_FF Ortho F-F Coupling (~20 Hz) F2->J_FF F3 Fluorine at C3 (19F) F3->J_FF J_FH_ortho Ortho F-H Coupling (~8-10 Hz) F3->J_FH_ortho H4 Proton at C4 (1H) H4->J_FH_ortho J_HH_ortho Ortho H-H Coupling (~8 Hz) H4->J_HH_ortho H5 Proton at C5 (1H) H5->J_HH_ortho

Spin-spin coupling network illustrating 1H-19F and 19F-19F interactions in the aromatic system.

Experimental Protocols: A Self-Validating System

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed not just as a sequence of actions, but as a self-validating workflow. The causality behind each step is rooted in the necessity to prevent the hydrolysis of the acyl chloride [3].

Anhydrous Sample Preparation for NMR

Causality: Standard deuterated chloroform (CDCl₃) contains trace water and potentially DCl. If used directly, the acid chloride will hydrolyze, generating HCl and 2,3-Difluoro-6-methylbenzoic acid, completely invalidating the spectroscopic data.

Step-by-Step Methodology:

  • Solvent Drying: Store CDCl₃ over activated 4Å molecular sieves for at least 48 hours prior to use. Add anhydrous K₂CO₃ to neutralize any trace acid.

  • Inert Atmosphere Handling: Transfer 5–10 mg of 2,3-Difluoro-6-methylbenzoyl chloride into an oven-dried NMR tube inside a nitrogen or argon-filled glovebox.

  • Dissolution: Add 0.6 mL of the dried CDCl₃ to the NMR tube.

  • Sealing: Cap the NMR tube tightly with a PTFE cap and wrap the junction with Parafilm before removing it from the glovebox.

  • Integrity Check (Self-Validation): Upon acquiring the ¹H NMR spectrum, immediately check the 10.0–12.0 ppm region. If a broad singlet appears here, the sample has hydrolyzed (indicating the formation of the carboxylic acid -OH). A pristine sample will have a completely flat baseline in this region [4].

Workflow A Glovebox Prep (Inert Atm) C Sample Dissolution (5-10 mg/mL) A->C B Anhydrous CDCl3 (Over 4A Sieves) B->C D Seal in NMR Tube (PTFE Cap/Parafilm) C->D E NMR Acquisition (1H, 13C, 19F) D->E F Integrity Check (No peak at 11 ppm) E->F

Workflow for the anhydrous preparation and NMR acquisition of moisture-sensitive acid chlorides.

Attenuated Total Reflectance (ATR) FTIR Acquisition

Causality: Traditional KBr pellet preparation exposes the sample to atmospheric moisture and the hygroscopic KBr salt, leading to rapid degradation. ATR-FTIR allows for direct, rapid measurement of the neat liquid or solid with minimal environmental exposure.

Step-by-Step Methodology:

  • Purge: Purge the FTIR spectrometer sample compartment with dry nitrogen for 15 minutes to eliminate atmospheric water vapor.

  • Background: Collect a background spectrum on the clean diamond ATR crystal.

  • Application: Using a dry glass pipette, rapidly apply a single drop of the neat acid chloride directly onto the ATR crystal and immediately engage the pressure anvil (if solid) or cover it.

  • Acquisition: Collect 16–32 scans at a resolution of 4 cm⁻¹.

  • Integrity Check (Self-Validation): Examine the 3300–2500 cm⁻¹ region. The presence of a broad, sweeping band indicates O-H stretching from carboxylic acid contamination. A valid spectrum of the acid chloride will be devoid of broad peaks in this region, featuring only sharp, weak C-H stretches around 3000 cm⁻¹ [2].

Conclusion

The accurate spectroscopic identification of 2,3-Difluoro-6-methylbenzoyl chloride requires strict adherence to anhydrous protocols. By understanding the underlying electronic effects that drive its NMR and IR signatures—and by utilizing self-validating integrity checks (such as monitoring the 11 ppm NMR region and 3000 cm⁻¹ IR region)—researchers can confidently confirm the structural identity and purity of this critical synthetic building block.

References

  • Purification of Laboratory Chemicals (9th Edition) . Armarego, W.L.F. Elsevier Butterworth-Heinemann. Details the rigorous purification and handling standards for moisture-sensitive organic reagents.[Link]

  • Spectrometric Identification of Organic Compounds (8th Edition) . Silverstein, R.M., Webster, F.X., Kiemle, D.J., Bryce, D.L. John Wiley & Sons. The foundational text for interpreting complex spin-spin coupling and IR shifting causality.[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) . Claridge, T.D.W. Elsevier Science. Authoritative grounding on the optimization of acquisition parameters for multinuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy.[Link]

  • Journal of Natural Products - ACS Publications . Review of NMR Techniques. Provides context on the practical application of NMR integrity checks in organic synthesis.[Link]

Exploratory

A Comprehensive Technical Guide to 2,3-Difluoro-6-methylbenzoyl Chloride for Advanced Research and Development

This guide provides an in-depth technical overview of 2,3-Difluoro-6-methylbenzoyl chloride, a key building block for researchers and professionals in drug discovery and fine chemical synthesis. With full editorial contr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 2,3-Difluoro-6-methylbenzoyl chloride, a key building block for researchers and professionals in drug discovery and fine chemical synthesis. With full editorial control, this document is structured to deliver practical, field-proven insights into its commercial availability, synthesis, and application, ensuring scientific integrity and immediate utility in a laboratory setting.

Introduction: Chemical Identity and Strategic Importance

2,3-Difluoro-6-methylbenzoyl chloride is a specialty acyl chloride characterized by its unique substitution pattern on the benzene ring. The presence of two fluorine atoms and a methyl group imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules. Its high reactivity, attributed to the acyl chloride functional group, allows for a wide range of chemical transformations, primarily in the formation of esters and amides.

Table 1: Chemical and Physical Properties of 2,3-Difluoro-6-methylbenzoyl Chloride

PropertyValue
CAS Number 1806370-17-1[1]
Molecular Formula C₈H₅ClF₂O
Molecular Weight 190.57 g/mol
Appearance Colorless to light yellow liquid or solid
Boiling Point (Predicted) 204.9 ± 20.0 °C
Density (Predicted) 1.265 ± 0.06 g/cm³

The strategic placement of fluorine atoms is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.

Commercial Availability and Procurement

2,3-Difluoro-6-methylbenzoyl chloride is available from a select number of specialized chemical suppliers. Due to its specific nature, it is typically not stocked in large quantities and may be synthesized on demand. Researchers are advised to inquire about lead times and available purities.

Table 2: Commercial Suppliers of 2,3-Difluoro-6-methylbenzoyl Chloride and Related Compounds

SupplierProduct NameCAS NumberPurityNotes
BLD Pharm2,3-Difluoro-6-methylbenzoyl chloride1806370-17-1RequestOffers NMR, HPLC, LC-MS data.[1]
Manchester Organics2-Fluoro-6-methyl-benzoyl chloride535961-78-598%Lead time 4-6 weeks.[2]
Sigma-Aldrich2-Fluoro-6-methylbenzoyl chloride535961-78-598%Available in various quantities.
Fluorochem2,3-Difluoro-6-methoxybenzoyl chloride886501-67-3Request[3]

Synthesis and Chemical Reactivity

The synthesis of 2,3-Difluoro-6-methylbenzoyl chloride is typically achieved through a two-step process: the synthesis of the corresponding carboxylic acid precursor, followed by its conversion to the acyl chloride.

Synthesis of the Precursor: 2,3-Difluoro-6-methylbenzoic Acid

An alternative and often high-yielding method for analogous benzoic acids involves the oxidation of the corresponding benzaldehyde. For instance, 2,3-difluoro-6-methoxybenzoic acid is prepared by the oxidation of 2,3-difluoro-6-methoxy-benzaldehyde using hydrogen peroxide in the presence of potassium hydroxide.[5]

Proposed Experimental Protocol for the Synthesis of 2,3-Difluoro-6-methylbenzoic Acid:

  • Step 1: Directed ortho-lithiation. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,2,3-trifluoro-4-methylbenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C.

  • Step 2: Carboxylation. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture while maintaining the temperature at -78°C. Stir for 1-2 hours.

  • Step 3: Quenching. Bubble dry carbon dioxide gas through the solution for an extended period, or pour the reaction mixture over crushed dry ice.

  • Step 4: Work-up. Allow the mixture to warm to room temperature. Quench with water and acidify with aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3-Difluoro-6-methylbenzoic acid.

  • Step 5: Purification. The crude product can be purified by recrystallization or column chromatography.

Conversion to 2,3-Difluoro-6-methylbenzoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard and efficient transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

G cluster_0 Synthesis of 2,3-Difluoro-6-methylbenzoic Acid cluster_1 Conversion to Acyl Chloride 1,2,3-trifluoro-4-methylbenzene 1,2,3-trifluoro-4-methylbenzene Lithiation Lithiation 1,2,3-trifluoro-4-methylbenzene->Lithiation n-BuLi, THF, -78°C Carboxylation Carboxylation Lithiation->Carboxylation 1. CO2 (dry ice) 2. H3O+ 2,3-Difluoro-6-methylbenzoic Acid 2,3-Difluoro-6-methylbenzoic Acid Carboxylation->2,3-Difluoro-6-methylbenzoic Acid Acyl_Chloride_Formation Acyl_Chloride_Formation 2,3-Difluoro-6-methylbenzoic Acid->Acyl_Chloride_Formation SOCl2, reflux 2,3-Difluoro-6-methylbenzoyl_Chloride 2,3-Difluoro-6-methylbenzoyl_Chloride Acyl_Chloride_Formation->2,3-Difluoro-6-methylbenzoyl_Chloride

Caption: Proposed synthetic workflow for 2,3-Difluoro-6-methylbenzoyl chloride.

Experimental Protocol for the Synthesis of 2,3-Difluoro-6-methylbenzoyl Chloride:

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2,3-Difluoro-6-methylbenzoic acid.

  • Step 2: Reagent Addition. Carefully add an excess of thionyl chloride (SOCl₂) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Step 3: Reaction. Gently heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Step 4: Isolation. Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,3-Difluoro-6-methylbenzoyl chloride can be purified by vacuum distillation.

Applications in Drug Discovery and Medicinal Chemistry

Benzoyl chlorides are fundamental reagents in the synthesis of a wide array of pharmaceuticals and agrochemicals.[6] The introduction of the 2,3-difluoro-6-methylbenzoyl moiety can be a key step in the development of novel bioactive compounds. A structurally similar compound, 2-Fluoro-6-methylbenzoyl chloride, is used as an intermediate for Avacopan, a drug for treating ANCA-associated vasculitis.[7]

The unique electronic properties of the difluorinated ring can influence the pKa of adjacent functional groups and provide opportunities for hydrogen bonding or other non-covalent interactions with biological targets. Furthermore, the methyl group provides a steric handle that can be used to probe the binding pockets of enzymes and receptors.

G 2,3-Difluoro-6-methylbenzoyl_Chloride 2,3-Difluoro-6-methylbenzoyl_Chloride Amide_Formation Amide_Formation 2,3-Difluoro-6-methylbenzoyl_Chloride->Amide_Formation Ester_Formation Ester_Formation 2,3-Difluoro-6-methylbenzoyl_Chloride->Ester_Formation Amine Amine Amine->Amide_Formation Alcohol Alcohol Alcohol->Ester_Formation Bioactive_Amide Bioactive_Amide Amide_Formation->Bioactive_Amide Pharmaceuticals, Agrochemicals Bioactive_Ester Bioactive_Ester Ester_Formation->Bioactive_Ester Pro-drugs, Fine Chemicals

Caption: Key reactions of 2,3-Difluoro-6-methylbenzoyl chloride in synthesis.

Safety, Handling, and Storage

2,3-Difluoro-6-methylbenzoyl chloride is a reactive and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Causes severe skin burns and eye damage.[8][9] Harmful if swallowed or in contact with skin.[8] Reacts with water, alcohols, and other nucleophiles.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Handling: Keep away from moisture. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Spectroscopic Data and Characterization

Characterization of 2,3-Difluoro-6-methylbenzoyl chloride is typically performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show signals corresponding to the aromatic protons and the methyl group protons.

    • ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.

    • ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of the acyl chloride.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine.

BLD Pharm provides access to NMR, HPLC, and LC-MS data for their product, which can be used as a reference.[1]

Conclusion

2,3-Difluoro-6-methylbenzoyl chloride is a valuable and reactive building block for the synthesis of advanced materials and biologically active molecules. Its commercial availability, while specialized, allows for its procurement for research and development purposes. A sound understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. The insights provided in this guide are intended to empower researchers to leverage the unique properties of this compound in their synthetic endeavors.

References

  • CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents.
  • US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents.
  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid - ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Available at: [Link]

Sources

Foundational

Reactivity Profiling of 2,3-Difluoro-6-methylbenzoyl Chloride: Overcoming Steric and Electronic Barriers in Acyl Substitution

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: 2,3-Difluoro-6-methylbenzoyl chloride (CAS: 1806370-17-1) Executive Summary In advanced pharmaceutical and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: 2,3-Difluoro-6-methylbenzoyl chloride (CAS: 1806370-17-1)

Executive Summary

In advanced pharmaceutical and agrochemical synthesis, ortho-substituted benzoyl chlorides are critical building blocks. However, the introduction of di-ortho substitution—such as in 2,3-Difluoro-6-methylbenzoyl chloride —creates a complex interplay of electronic activation and profound steric hindrance. This technical whitepaper explores the reactivity profile of this specific acyl chloride, detailing the mechanistic divergence between standard nucleophilic acyl substitution ( SN​(Ac) ) and cationic acylium pathways. Furthermore, it provides field-proven, self-validating protocols designed to bypass kinetic bottlenecks during amidation and Friedel-Crafts acylation.

Structural and Electronic Profiling

The reactivity of an acyl chloride is dictated by the electrophilicity of its carbonyl carbon and the accessibility of that carbon to incoming nucleophiles[1]. 2,3-Difluoro-6-methylbenzoyl chloride presents a unique microenvironment:

The Steric Blockade and the Bürgi-Dunitz Trajectory

Standard nucleophilic attack on a carbonyl group does not occur perpendicular to the carbon-oxygen double bond. Instead, nucleophiles approach at an angle of approximately 105° (the Bürgi-Dunitz trajectory) to maximize orbital overlap with the π∗ antibonding orbital[2]. In 2,3-Difluoro-6-methylbenzoyl chloride, the carbonyl group is flanked by a 2-fluoro group (van der Waals radius ~1.47 Å) and a 6-methyl group (van der Waals radius ~2.0 Å). This di-ortho substitution physically obstructs the Bürgi-Dunitz trajectory, creating a massive kinetic barrier to the formation of the requisite tetrahedral intermediate.

Electronic Effects: The Coplanarity Penalty

To minimize steric clash with the bulky 6-methyl and 2-fluoro groups, the carbonyl plane is forced to rotate out of coplanarity with the aromatic ring.

  • Loss of Conjugation: This twist prevents the π -electrons of the benzene ring from donating into the carbonyl group.

  • Inductive Withdrawal: The highly electronegative fluorine atoms at the 2- and 3-positions exert a strong electron-withdrawing inductive effect (-I).

  • Thermodynamic Consequence: The combination of lost resonance stabilization and strong -I effects leaves the carbonyl carbon highly electron-deficient. Therefore, the molecule is thermodynamically highly reactive, even though it is kinetically inert to bulky nucleophiles.

Mechanistic Divergence in Hindered Systems

Because of the kinetic barrier, the reaction mechanism of 2,3-Difluoro-6-methylbenzoyl chloride heavily depends on the nucleophile's size and the solvent's ionizing power.

The Addition-Elimination Pathway ( SN​(Ac) )

In standard non-polar or moderately polar solvents (e.g., DCM, THF), the reaction proceeds via the traditional addition-elimination pathway[3]. However, due to the blocked trajectory, direct reaction with secondary or bulky primary amines results in abysmal yields. The reaction necessitates nucleophilic catalysis (e.g., using 4-Dimethylaminopyridine, DMAP). DMAP is a compact, highly nucleophilic species that can penetrate the steric shield, forming a highly reactive acylpyridinium intermediate that subsequently reacts with the target amine.

The Cationic (Acylium) Pathway

In weakly nucleophilic, highly ionizing solvents (such as 1,1,1,3,3,3-hexafluoro-2-propanol, HFIP), sterically hindered benzoyl chlorides can bypass the tetrahedral intermediate entirely. They undergo solvolysis via an SN​1 -like pathway, ejecting the chloride ion to form a linear, sp-hybridized acylium ion ( [Ar−C≡O]+ )[4]. Because the acylium ion is linear, steric hindrance around the reactive center is drastically reduced, allowing for rapid subsequent trapping by weak nucleophiles.

Mechanism Start 2,3-Difluoro-6-methylbenzoyl chloride (Sterically Hindered) Path1 Standard S_N(Ac) Pathway (Addition-Elimination) Start->Path1 Path2 Cationic Pathway (Acylium Ion Intermediate) Start->Path2 Barrier High Kinetic Barrier (Blocked Bürgi-Dunitz Trajectory) Path1->Barrier Solvent Highly Ionizing Media (e.g., HFIP) Path2->Solvent Tetra Tetrahedral Intermediate (Requires DMAP Catalysis) Barrier->Tetra DMAP / Heat Acylium Acylium Ion [Ar-C≡O]+ (Linear, Low Steric Profile) Solvent->Acylium -Cl⁻ Product Acylated Product (Amide / Ester / Ketone) Tetra->Product Acylium->Product

Caption: Mechanistic divergence of hindered acyl chlorides based on solvent and catalytic conditions.

Comparative Reactivity Data

To contextualize the behavior of 2,3-Difluoro-6-methylbenzoyl chloride, we must compare it against standard acyl chlorides. The table below summarizes the kinetic behavior of various substituted benzoyl chlorides.

Acyl Chloride DerivativeOrtho SubstituentsElectronic NatureRelative SN​(Ac) Rate (vs PhCOCl)Dominant Mechanism (Standard Media)
Benzoyl chlorideNoneNeutral1.0 (Baseline)Addition-Elimination
4-Nitrobenzoyl chlorideNoneStrongly -I, -M~10 - 50x FasterAddition-Elimination
2-Fluorobenzoyl chlorideMono-ortho (F)-I (Activating)~0.5x Slower (Steric > Electronic)Addition-Elimination
2,6-Dimethylbenzoyl chlorideDi-ortho (Me, Me)+I (Deactivating)< 0.01x (Highly Hindered)Acylium (in ionizing media)
2,3-Difluoro-6-methylbenzoyl chloride Di-ortho (F, Me) -I (Activating) < 0.05x (Kinetically Hindered) Addition-Elimination (Requires DMAP)

Data synthesis based on principles of steric hindrance in nucleophilic acyl substitution and solvolysis rates[1][4].

Self-Validating Experimental Protocols

The following protocols are engineered to overcome the specific kinetic barriers associated with 2,3-Difluoro-6-methylbenzoyl chloride.

Protocol A: DMAP-Catalyzed Amidation (Overcoming Steric Blockade)

Causality Rationale: Direct reaction with a primary/secondary amine will stall. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic bulk base to neutralize the generated HCl without competing for the electrophile. DMAP (0.1 to 0.2 equivalents) is utilized as a nucleophilic catalyst to rapidly form the acylpyridinium intermediate, which is highly susceptible to attack by the substrate amine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Substrate Loading: Dissolve the target amine (1.0 equiv, e.g., 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base & Catalyst Addition: Add DIPEA (2.5 equiv, 25 mmol) followed by DMAP (0.2 equiv, 2 mmol). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 2,3-Difluoro-6-methylbenzoyl chloride (1.1 equiv, 11 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes to the cooled reaction mixture.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Monitor consumption of the amine via TLC or LC-MS.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP/DIPEA), saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Workflow Prep Step 1: Preparation Dry DCM, Argon Atm Cool to 0°C Reagents Step 2: Reagents Amine (1.0 eq) DIPEA (2.5 eq) DMAP (0.2 eq) Prep->Reagents Acyl Step 3: Acylation Dropwise addition of Acyl Chloride (1.1 eq) Reagents->Acyl React Step 4: Reaction Warm to RT Stir 12-24h Acyl->React Workup Step 5: Workup NH4Cl Quench Acid/Base Washes React->Workup

Caption: Step-by-step workflow for the DMAP-catalyzed amidation of hindered acyl chlorides.

Protocol B: Friedel-Crafts Acylation

Causality Rationale: While steric hindrance severely impacts SN​(Ac) reactions, Friedel-Crafts acylations utilizing strong Lewis acids (like AlCl3​ ) force the generation of the linear acylium ion (or a highly polarized donor-acceptor complex). Because the acylium ion is linear, the steric bulk of the 2-fluoro and 6-methyl groups is directed away from the electrophilic carbon, allowing successful acylation of electron-rich arenes[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under Argon, suspend anhydrous Aluminum Chloride ( AlCl3​ , 1.5 equiv) in anhydrous 1,2-Dichloroethane (DCE). Cool to 0 °C.

  • Complex Formation: Add 2,3-Difluoro-6-methylbenzoyl chloride (1.0 equiv) dropwise. Stir for 30 minutes at 0 °C to allow the formation of the electrophilic complex (solution may darken).

  • Arene Addition: Add the target arene (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60 °C for 4–8 hours. The elevated temperature provides the activation energy necessary to overcome any residual steric barriers during the electrophilic aromatic substitution.

  • Workup: Carefully pour the hot mixture over crushed ice and 1M HCl to break the aluminum complex. Extract with DCM, wash with brine, dry, and purify via silica gel chromatography.

Conclusion

2,3-Difluoro-6-methylbenzoyl chloride is a prime example of a molecule where thermodynamic electrophilicity is masked by kinetic steric hindrance. By understanding the spatial limitations imposed on the Bürgi-Dunitz trajectory by the di-ortho substituents, chemists can rationally design reaction conditions. Utilizing nucleophilic catalysts like DMAP to alter the transition state, or employing Lewis acids/ionizing solvents to force an acylium intermediate, ensures high-yielding integrations of this complex building block into advanced chemical architectures.

References

  • Chemistry of Acid Halides LibreTexts Chemistry[Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media National Institutes of Health (NIH) / PMC[Link]

  • Steric Effects in Friedel-Crafts Reactions Chemistry Stack Exchange[Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles Chemistry Steps[Link]

  • Computational Chemistry Studies of [1,7] Sigmatropic Hydrogen Shift and Esterification Reaction (Bürgi-Dunitz Trajectory) Kenyatta University Institutional Repository[Link]

Sources

Exploratory

Engineering Conformational Rigidity: The Role of 2,3-Difluoro-6-methylbenzoyl Chloride in Advanced API Synthesis

Executive Summary In modern drug discovery and agrochemical development, the precise spatial arrangement of pharmacophores is critical for target affinity and selectivity. 2,3-Difluoro-6-methylbenzoyl chloride (CAS 18063...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the precise spatial arrangement of pharmacophores is critical for target affinity and selectivity. 2,3-Difluoro-6-methylbenzoyl chloride (CAS 1806370-17-1) has emerged as a highly specialized chemical intermediate designed to impart strict conformational rigidity to active pharmaceutical ingredients (APIs)[1][2]. As a fluorinated building block, it is primarily utilized as a potent electrophile in the synthesis of complex benzamides, ketones, and heterocyclic scaffolds[3][4].

This technical guide explores the mechanistic rationale behind this specific substitution pattern and provides self-validating, field-proven protocols for handling and reacting this moisture-sensitive intermediate.

Structural & Physicochemical Rationale

The selection of a 2,3-difluoro-6-methyl substitution pattern is rarely arbitrary; it is a calculated decision in rational drug design aimed at optimizing both pharmacodynamics (target binding) and pharmacokinetics (metabolic stability).

Conformational Locking via Steric Hindrance

The presence of a methyl group at the 6-position (ortho to the carbonyl) introduces significant steric bulk. When coupled with an amine to form an amide, the severe steric clash between the 6-methyl group and the carbonyl oxygen forces the amide bond out of the plane of the phenyl ring. This orthogonal conformation is highly desirable when targeting deep, narrow hydrophobic pockets—such as the hinge region of kinase enzymes—where a planar molecule would clash with the protein backbone.

Electronic Modulation and Metabolic Stability

Fluorine substitution profoundly alters the electronic landscape of the molecule without adding excessive steric bulk (the Van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen at 1.20 Å).

  • 2-Fluoro Position: Acts in tandem with the 6-methyl group to restrict the rotational degrees of freedom of the carbonyl group, locking the molecule into a low-energy bioactive conformation.

  • 3-Fluoro Position: Exerts a strong electron-withdrawing inductive effect (-I effect). This lowers the pKa of adjacent functional groups, increases the overall lipophilicity (LogP) of the API, and critically blocks Cytochrome P450 (CYP450)-mediated oxidative metabolism at the electron-rich meta position.

G cluster_0 Structural Features cluster_1 Physicochemical Effects S1 6-Methyl Group E1 Steric Clash: Orthogonal Carbonyl S1->E1 S2 2-Fluoro Group S2->E1 E2 Dipole Alignment: Enhanced Lipophilicity S2->E2 S3 3-Fluoro Group S3->E2 E3 Electron Withdrawal: CYP450 Resistance S3->E3 Target Optimized Pharmacokinetics & Target Affinity E1->Target E2->Target E3->Target

Mechanistic impact of 2,3-difluoro-6-methyl substitution on API pharmacokinetics.
Quantitative Data Summary

The fundamental properties of this intermediate dictate its handling requirements. Because it is an acyl chloride, it is highly susceptible to nucleophilic attack by atmospheric moisture, necessitating rigorous anhydrous techniques.

Table 1: Physicochemical Properties of 2,3-Difluoro-6-methylbenzoyl chloride

ParameterSpecification / Value
IUPAC Name 2,3-Difluoro-6-methylbenzoyl chloride
CAS Registry Number 1806370-17-1
Molecular Formula C8H5ClF2O
Molecular Weight 190.57 g/mol
Structural Class Halogenated Acyl Chloride
Reactivity Profile Highly moisture-sensitive electrophile; requires inert atmosphere

Synthesis and Handling Protocols

While 2,3-difluoro-6-methylbenzoyl chloride can be procured commercially[1][2], it is frequently generated in situ from the stable precursor, 2,3-difluoro-6-methylbenzoic acid, to prevent degradation during storage.

Rationale for Activation Chemistry

To convert the benzoic acid to the acyl chloride, oxalyl chloride is preferred over thionyl chloride.

  • Causality: The electron-deficient nature of the di-fluorinated aromatic ring makes the carboxylic acid less nucleophilic. Thionyl chloride often requires elevated temperatures (reflux) which can lead to thermal degradation or volatile loss of the intermediate. Oxalyl chloride, catalyzed by N,N-dimethylformamide (DMF), operates efficiently at 0 °C to room temperature. The DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which readily activates the sluggish acid.

G A 2,3-Difluoro-6-methylbenzoic acid (Stable Precursor) B Activation Phase Oxalyl Chloride, cat. DMF, DCM, 0°C A->B C 2,3-Difluoro-6-methylbenzoyl chloride (Reactive Intermediate) B->C D Coupling Phase Amine (R-NH2), DIPEA, THF, 0°C to RT C->D E Conformationally Locked Benzamide (Target API) D->E

Workflow for the generation and coupling of 2,3-difluoro-6-methylbenzoyl chloride.
Self-Validating Protocol: Acid Chloride Generation

Directly injecting an acyl chloride into an LC-MS system will result in aqueous hydrolysis back to the starting acid, yielding a false negative for reaction progress. The following protocol includes a chemical derivatization step to create a self-validating system.

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with nitrogen. Charge the flask with 2,3-difluoro-6-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis: Add anhydrous DMF (0.05 eq).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. Caution: Vigorous evolution of CO and CO₂ gas will occur.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot of the reaction mixture and quench it into an LC-MS vial containing 1 mL of anhydrous methanol and 10 µL of triethylamine.

    • Causality: The acyl chloride instantly reacts with methanol to form the stable methyl ester. Analyze this vial via LC-MS. The complete disappearance of the starting acid mass and the appearance of the methyl ester mass confirms >99% conversion.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure. The resulting crude 2,3-difluoro-6-methylbenzoyl chloride must be used immediately in the subsequent coupling step.

Protocol: Anhydrous Amide Coupling

Once the reactive intermediate is secured, it is coupled with a target amine to form the final API scaffold[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the freshly prepared 2,3-difluoro-6-methylbenzoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Amine Activation: In a separate flame-dried flask, dissolve the target amine (0.95 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous THF.

    • Causality: The amine is used at 0.95 eq to ensure it is the limiting reagent, as complex amines in drug discovery are typically high-value. DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct generated during coupling.

  • Coupling: Cool the amine solution to 0 °C. Add the acyl chloride solution dropwise via syringe.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to hydrolyze any unreacted acyl chloride. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the conformationally locked benzamide.

Conclusion

The utility of 2,3-difluoro-6-methylbenzoyl chloride extends far beyond simple acylation. By intentionally engineering steric clashes and modulating electron density, medicinal chemists utilize this intermediate to force target molecules into highly specific, low-energy conformations. When handled with rigorous anhydrous techniques and validated through derivatization-based in-process controls, it serves as a highly reliable building block in the synthesis of next-generation therapeutics.

References

  • 261763-38-6 | 2,3-Difluoro-4-methylbenzoyl chloride | BLD Pharm (Contains cross-reference data for CAS 1806370-17-1 availability) Source: bldpharm.com URL:[2]

  • 1806370-17-1 | 2,3-Difluoro-6-methylbenzoyl chloride | ChemicalBook Source: chemicalbook.com URL:[1]

  • Product Search Result: 2,3-DIFLUORO-6-METHYLBENZOYL CHLORIDE Source: advtechind.com URL:

  • US6844468B2 - Process for preparing substituted benzoyl chlorides Source: google.com (Google Patents) URL:[3]

  • 5942387 - Hollinshead (Preparation of substituted diamino thiophenes via fluorinated benzoyl chlorides) Source: googleapis.com (US Patent 5,942,387) URL:[4]

Sources

Foundational

Unlocking New Chemical Frontiers: A Technical Guide to the Research Potential of 2,3-Difluoro-6-methylbenzoyl Chloride

For Immediate Release A Senior Application Scientist's Perspective on a Versatile Fluorinated Building Block In the dynamic landscape of chemical synthesis, the strategic incorporation of fluorine atoms into molecular sc...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Senior Application Scientist's Perspective on a Versatile Fluorinated Building Block

In the dynamic landscape of chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds continues to be a paramount strategy for modulating physicochemical and biological properties. This guide delves into the untapped research potential of 2,3-Difluoro-6-methylbenzoyl chloride, a versatile building block poised for significant contributions in medicinal chemistry, materials science, and agrochemicals. As a senior application scientist, my objective is to provide not just a roadmap, but a technical deep-dive into the core reactivity and prospective applications of this compound, underpinned by field-proven insights and methodologies.

The Foundation: Synthesis of 2,3-Difluoro-6-methylbenzoyl Chloride

The fluorine atom is a known, albeit weak, directing group for ortho-lithiation[1][2][3][4][5][6]. The methyl group, however, can also be susceptible to lithiation at the benzylic position[7]. Judicious choice of the lithiating agent and reaction conditions is therefore critical to favor the desired regioselectivity. The use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) or sec-butyllithium in a non-polar solvent at low temperatures is proposed to favor deprotonation at the C6 position, directed by the C2-fluorine and sterically unencumbered by the adjacent methyl group.

Experimental Protocol: Synthesis of 2,3-Difluoro-6-methylbenzoic Acid

Materials:

  • 1,2-Difluoro-3-methylbenzene

  • sec-Butyllithium (1.4 M in cyclohexane)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (100 mL) and 1,2-difluoro-3-methylbenzene (10.0 g, 78.0 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (61.2 mL, 85.8 mmol, 1.1 eq) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours to ensure complete lithiation.

  • In a separate flask, crush a sufficient quantity of dry ice into a fine powder.

  • Rapidly transfer the lithiated solution via a cannula onto the crushed dry ice with vigorous stirring. A blanket of inert gas should be maintained over the dry ice during the transfer.

  • Allow the reaction mixture to slowly warm to room temperature overnight, allowing for the sublimation of excess carbon dioxide.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-6-methylbenzoic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure acid.

The subsequent conversion of the benzoic acid to the benzoyl chloride is a standard and high-yielding transformation, typically achieved by refluxing with thionyl chloride (SOCl₂) or by treatment with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

Synthesis A 1,2-Difluoro-3-methylbenzene B 2,3-Difluoro-6-lithio-1-methylbenzene A->B 1. sec-BuLi, THF, -78 °C C 2,3-Difluoro-6-methylbenzoic acid B->C 2. CO2 (s) 3. H3O+ D 2,3-Difluoro-6-methylbenzoyl chloride C->D SOCl2, reflux

Caption: Synthetic pathway to 2,3-Difluoro-6-methylbenzoyl chloride.

Potential Research Area 1: Novel Heterocyclic Scaffolds for Medicinal Chemistry

The benzoyl chloride moiety is a versatile precursor for a vast array of heterocyclic compounds[8][9]. The unique substitution pattern of 2,3-difluoro-6-methylbenzoyl chloride offers the potential to synthesize novel heterocyclic systems with tailored electronic and steric properties for applications in drug discovery. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets, while the methyl group can provide a key steric anchor or be further functionalized.

A promising avenue of research is the synthesis of novel quinazolinone derivatives. The quinoxaline scaffold is a known privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors[10]. The reaction of 2,3-difluoro-6-methylbenzoyl chloride with various anthranilic acids or their corresponding amides can lead to a library of novel quinazolinones.

Experimental Protocol: Synthesis of a Novel 2-(2,3-Difluoro-6-methylphenyl)quinazolin-4(3H)-one

Materials:

  • 2,3-Difluoro-6-methylbenzoyl chloride

  • 2-Aminobenzamide

  • Anhydrous pyridine

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in anhydrous pyridine (10 volumes).

  • Cool the solution to 0 °C and add 2,3-difluoro-6-methylbenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate N-(2-carbamoylphenyl)-2,3-difluoro-6-methylbenzamide.

  • To the crude intermediate, add polyphosphoric acid (10 eq by weight) and heat the mixture to 150 °C for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone.

Heterocycle_Synthesis A 2,3-Difluoro-6-methylbenzoyl chloride C Intermediate Amide A->C Pyridine, 0 °C to rt B 2-Aminobenzamide B->C D Novel Quinazolinone C->D PPA, 150 °C

Caption: Synthesis of a novel quinazolinone derivative.

Potential Research Area 2: Advanced Materials via Polymerization and Surface Modification

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties[11]. 2,3-Difluoro-6-methylbenzoyl chloride can serve as a valuable monomer or surface modification agent for the creation of high-performance materials.

One research direction is the incorporation of this moiety into polyamides or polyesters. The resulting polymers would be expected to exhibit enhanced thermal stability and hydrophobicity due to the presence of the fluorinated aromatic ring. The methyl group can also influence the polymer's solubility and processing characteristics.

Furthermore, the reactivity of the benzoyl chloride allows for the surface modification of materials bearing hydroxyl or amine functionalities, such as cellulose or silica. This can be used to impart hydrophobicity, oleophobicity, and altered surface energy to these materials.

Experimental Protocol: Surface Modification of Cotton Fabric

Materials:

  • 2,3-Difluoro-6-methylbenzoyl chloride

  • Cotton fabric swatch

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Triethylamine

  • Acetone

  • Deionized water

Procedure:

  • Wash the cotton fabric swatch with acetone and deionized water to remove any impurities and dry it in an oven at 100 °C for 1 hour.

  • In a reaction vessel, suspend the dried cotton fabric in anhydrous DMAc.

  • Add triethylamine (2.0 eq relative to the estimated surface hydroxyl groups) to the suspension.

  • Add a solution of 2,3-difluoro-6-methylbenzoyl chloride (1.5 eq) in DMAc dropwise to the mixture.

  • Heat the reaction to 80 °C and maintain for 6 hours with gentle agitation.

  • Cool the reaction mixture and wash the fabric sequentially with DMAc, acetone, and deionized water to remove any unreacted reagents and byproducts.

  • Dry the modified fabric in an oven at 60 °C.

  • Characterize the surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and contact angle measurements.

Potential Research Area 3: Modern Catalytic Methodologies for Derivatization

The true potential of 2,3-Difluoro-6-methylbenzoyl chloride can be unlocked by leveraging modern catalytic methodologies to forge new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

While the acyl chloride is a highly reactive functional group, it can participate in certain palladium-catalyzed cross-coupling reactions, often through decarbonylative pathways[12][13][14]. More intriguingly, the C-F bonds on the aromatic ring, particularly the one ortho to the electron-withdrawing carbonyl group, can be activated for cross-coupling reactions such as the Suzuki-Miyaura coupling[14]. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C2 position.

Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings[15][16][17]. The carbonyl group of the benzoyl chloride can act as a directing group for the ortho C-H activation at the C5 position. This would enable the introduction of various coupling partners, such as alkenes and alkynes, leading to complex polycyclic structures.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis offers a mild and efficient way to generate reactive radical intermediates from acyl chlorides[18][19][20][21][22]. These acyl radicals can participate in a variety of transformations, including addition to alkenes and alkynes, and cross-coupling reactions. This methodology could be employed to synthesize novel ketones and other carbonyl-containing compounds from 2,3-difluoro-6-methylbenzoyl chloride under exceptionally mild conditions.

Catalysis cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Rhodium-Catalyzed C-H Activation cluster_2 Visible-Light Photoredox Catalysis A 2,3-Difluoro-6-methylbenzoyl chloride B Suzuki-Miyaura Coupling (C-F Activation) A->B [Pd], Base, Boronic Acid C Decarbonylative Coupling A->C [Pd], Ligand D 2,3-Difluoro-6-methylbenzoyl chloride E ortho-Functionalization (C5) D->E [Rh(III)], Oxidant, Coupling Partner F 2,3-Difluoro-6-methylbenzoyl chloride G Acyl Radical Formation F->G Photocatalyst, Light H Novel Ketones G->H Alkene/Alkyne

Caption: Modern catalytic methodologies for derivatization.

Conclusion

2,3-Difluoro-6-methylbenzoyl chloride is a molecule of significant, yet largely unexplored, potential. Its unique combination of fluorine and methyl substituents on a reactive benzoyl chloride core makes it an attractive starting material for a wide range of applications. The research areas outlined in this guide—the synthesis of novel heterocycles for medicinal chemistry, the development of advanced fluorinated materials, and the application of modern catalytic methods for diverse derivatization—represent just the beginning of what is possible. It is my firm belief that further investigation into this versatile building block will yield a wealth of new chemical entities with valuable properties, driving innovation across multiple scientific disciplines.

References

  • Parsania, P. H., Patel, J. P., & Adroja, P. P. (n.d.). Synthesis of substituted benzoyl chlorides. ResearchGate. Retrieved from [Link]

  • N/A. (n.d.). Mechanisms of Competitive Ring-Directed and Side-Chain-Directed Metalations in Ortho-Substituted Toluenes. American Chemical Society.
  • N/A. (2023, January 2).
  • N/A. (2024, April 5). Photoredox-Catalyzed Acylchlorination of α-CF3 Alkenes with Acyl Chloride and Application as Masked Access to β-CF3-enones. PubMed.
  • N/A. (2022, March 31).
  • N/A. (2025, June 11). Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis | Accounts of Chemical Research.
  • N/A. (2016, February 1). Visible Light Photoredox Cross-Coupling of Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates: Synthesis of α‑Alkoxyk. Semantic Scholar.
  • N/A. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • N/A. (2016, February 1). Visible Light Photoredox Cross-Coupling of Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates: Synthesis of α-Alkoxyketones | Organic Letters.
  • N/A. (n.d.).
  • N/A. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PMC.
  • N/A. (n.d.). Rhodium(iii)-catalyzed C–H/C–F activation sequence: expedient and divergent synthesis of 2-benzylated indoles and 2,2′-bis(indolyl)methanes. Organic Chemistry Frontiers (RSC Publishing).
  • N/A. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • N/A. (2025, November 18). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • N/A. (n.d.). US9725413B2 - Continuous flow carboxylation reaction.
  • N/A. (n.d.). Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid. PMC.
  • N/A. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,3-Difluoro-6-nitrobenzonitrile. Benchchem.
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  • N/A. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • N/A. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF.
  • N/A. (2018, January 14). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • N/A. (n.d.). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal.
  • N/A. (n.d.). Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Organic Chemistry Portal.
  • N/A. (n.d.).
  • N/A. (n.d.). Application of 2-Chloro-5,6-difluoroquinoxaline in the Synthesis of Kinase Inhibitors. Benchchem.
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  • N/A. (n.d.). Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene. Benchchem.
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  • N/A. (2013, September 11). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed.
  • N/A. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • N/A. (n.d.). 2-Fluoro-6-methylbenzoyl chloride CAS#: 535961-78-5. ChemicalBook.
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  • N/A. (2012, January 20). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI.
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  • N/A. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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Sources

Protocols & Analytical Methods

Method

Friedel-Crafts acylation using 2,3-Difluoro-6-methylbenzoyl chloride

Application Note: Advanced Friedel-Crafts Acylation Using 2,3-Difluoro-6-methylbenzoyl Chloride Strategic Context in Drug Discovery 2,3-Difluoro-6-methylbenzoyl chloride (CAS 1806370-17-1) is a highly specialized electro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Friedel-Crafts Acylation Using 2,3-Difluoro-6-methylbenzoyl Chloride

Strategic Context in Drug Discovery

2,3-Difluoro-6-methylbenzoyl chloride (CAS 1806370-17-1) is a highly specialized electrophilic building block utilized in advanced organic synthesis. Its unique substitution pattern—combining the electron-withdrawing properties of vicinal fluorines with the steric bulk of a methyl group—makes it an essential intermediate for constructing complex diaryl ketones. These structural motifs are critical in the development of several active pharmaceutical ingredients (APIs), including voltage-gated sodium channel modulators for epilepsy[1], IRE1α inhibitors for oncology[2], and aspartic protease (renin) inhibitors for hypertension[3].

Mechanistic Causality & Reaction Design

The Friedel-Crafts acylation relies on the generation of a highly reactive acylium ion. When 2,3-difluoro-6-methylbenzoyl chloride is treated with a strong Lewis acid like aluminum chloride ( AlCl3​ ), the Lewis acid coordinates with the chloride leaving group, facilitating its departure to form the acylium intermediate[4].

  • Causality of Substituent Effects: The electron-withdrawing fluorine atoms at the 2- and 3-positions destabilize the positively charged acylium ion, thereby increasing its electrophilicity and driving faster reaction rates with the arene nucleophile. Conversely, the 6-methyl group provides steric shielding, which dictates the regioselectivity of the incoming arene, favoring attack at less hindered positions.

  • Catalyst Stoichiometry: Unlike Friedel-Crafts alkylations, acylation requires a stoichiometric amount of AlCl3​ (typically 1.1 to 1.5 equivalents). The newly formed diaryl ketone possesses a basic carbonyl oxygen that strongly coordinates with the Lewis acid, forming a stable complex and effectively removing the catalyst from the active cycle[5].

Visualization of the Reaction Pathway

Mechanism Acyl 2,3-Difluoro-6-methyl benzoyl chloride Acylium Acylium Ion Complex [Ar-C=O]+ [AlCl4]- Acyl->Acylium + AlCl3 (0-5 °C) Lewis AlCl3 Catalyst Lewis->Acylium Wheland Wheland Intermediate (Sigma Complex) Acylium->Wheland Electrophilic Attack Arene Aromatic Substrate (Nucleophile) Arene->Wheland ProductCx Ketone-AlCl3 Complex Wheland->ProductCx - HCl (Deprotonation) Final Diaryl Ketone Product ProductCx->Final Hydrolysis (Exothermic) Quench Aqueous HCl Quench Quench->Final

Figure 1: Mechanistic workflow of AlCl3-catalyzed Friedel-Crafts acylation.

Self-Validating Experimental Protocol

This methodology details the acylation of a generic activated or neutral arene using 2,3-difluoro-6-methylbenzoyl chloride.

Reagents & Materials:

  • 2,3-Difluoro-6-methylbenzoyl chloride (1.0 eq)

  • Aromatic Substrate (1.0 - 1.2 eq)

  • Anhydrous Aluminum Chloride ( AlCl3​ ) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • 1M Aqueous Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate ( NaHCO3​ )

Step-by-Step Methodology:

  • Preparation of the Lewis Acid Suspension: Under an inert atmosphere (Argon/ N2​ ), add anhydrous AlCl3​ (1.2 eq) to a flame-dried round-bottom flask. Suspend the catalyst in anhydrous DCM (approx. 5-10 volumes).

    • Causality: DCM is selected because it is non-nucleophilic and stabilizes the highly polar intermediates without participating in the reaction[4].

  • Acylium Ion Generation: Cool the suspension to 0–5 °C using an ice-water bath. Dissolve 2,3-difluoro-6-methylbenzoyl chloride (1.0 eq) in a minimal amount of DCM and add it dropwise via an addition funnel over 15-30 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the acylium ion.

    • Self-Validation Check: To confirm complete acylium formation before proceeding, withdraw a 10 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester mass ( [M+H]+ = 187.1) confirms active electrophile generation.

  • Electrophilic Aromatic Substitution: Once the acyl chloride is fully added and the mixture forms a homogenous deep-colored solution (indicating complex formation), add the aromatic substrate (1.2 eq) dropwise. Maintain the temperature at 0–5 °C for 1 hour, then gradually warm to room temperature.

    • Causality: Keeping the initial temperature low prevents polyacylation and improves the regioselectivity of the Wheland intermediate.

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS. If the arene is electronically deactivated, the solvent can be switched to DCE to allow for gentle reflux (60–80 °C) to drive the reaction to completion[5].

  • Quenching and Hydrolysis: Once complete, cool the reaction to 0 °C and carefully pour the mixture into a vigorously stirred beaker of crushed ice and 1M HCl.

    • Causality: The strong acid breaks the stable ketone- AlCl3​ complex, liberating the free diaryl ketone and solubilizing the aluminum salts into the aqueous phase[4].

  • Workup & Purification: Separate the organic layer. Extract the aqueous phase twice with DCM. Wash the combined organic layers with saturated NaHCO3​ (to remove residual HCl and any hydrolyzed benzoic acid), followed by brine. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Quantitative Data & Optimization Matrix

To ensure reproducibility across different substrates, the following table summarizes key reaction parameters, their optimized ranges, and the underlying causality for process development.

ParameterStandard ConditionOptimized ConditionCausality / Impact
Solvent Selection Dichloromethane (DCM)1,2-Dichloroethane (DCE)DCE allows for higher reaction temperatures (up to 83 °C), which is necessary if the nucleophilic arene is electronically deactivated.
Catalyst Stoichiometry 1.1 Equivalents1.2 – 1.5 EquivalentsThe product ketone coordinates strongly with AlCl3​ . Using a slight excess ensures the reaction goes to completion without stalling.
Temperature Profile 0 °C RT0 °C 60 °CInitial cooling (0 °C) prevents side reactions and tar formation. Heating is only applied post-addition to drive the substitution of sterically hindered substrates.
Addition Rate Bolus additionDropwise (15–30 min)Controls the exothermic generation of the acylium ion, preventing localized overheating and subsequent degradation of the acyl chloride.

References

  • Benzenesulfonamide compounds and their use as therapeutic agents (WO2018106284A1) Source:

  • Phenoxy-pyridyl-pyrimidine compounds and methods of use (WO2020056089A1) Source:

  • Aspartic protease inhibitors (WO2007070201A1) Source:

  • Application Notes and Protocols for Friedel-Crafts Acylation Source:

  • Aluminum Chloride Promoted Friedel-Crafts Acylation (Supporting Information) Source:

Sources

Application

Application Note: High-Efficiency Lewis Acid-Catalyzed Transformations of 2,3-Difluoro-6-methylbenzoyl Chloride

Prepared by: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Mechanistic Rationale In modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In modern drug discovery, fluorinated aromatic building blocks are heavily utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2,3-Difluoro-6-methylbenzoyl chloride (CAS: 1806370-17-1) [1] is a highly specialized electrophile used to install the 2,3-difluoro-6-methylbenzoyl moiety into complex active pharmaceutical ingredients (APIs).

However, this specific substrate presents a severe synthetic challenge: di-ortho substitution .

  • Steric Shielding: The 6-methyl group and the 2-fluoro group create a dense steric wall around the carbonyl carbon, physically blocking the approach of bulky nucleophiles.

  • Electronic Destabilization: While the inductive electron-withdrawing (-I) effect of the 2,3-difluoro motif makes the ground-state carbonyl highly electrophilic, it severely destabilizes the transient acylium ion required for Friedel-Crafts and related substitutions.

The Catalyst Dilemma: Classical Friedel-Crafts acylations rely on stoichiometric amounts of Aluminum Chloride (AlCl₃) [2]. When AlCl₃ coordinates to 2,3-difluoro-6-methylbenzoyl chloride, the resulting Lewis acid-base complex is often too sterically hindered to dissociate into the active acylium ion. Instead of productive acylation, the reaction stalls, or the substrate undergoes competitive decarbonylation.

The Solution: To overcome this, we must transition from stoichiometric, "hard" Lewis acids to catalytic, highly oxophilic, and "softer" metal triflates—specifically Bismuth(III) triflate[Bi(OTf)₃] and Scandium(III) triflate [Sc(OTf)₃] [3]. The large ionic radius of Bismuth accommodates the steric bulk of the di-ortho substituted ring, allowing for transient coordination, rapid acylium generation, and immediate catalyst turnover.

Catalyst Selection Matrix

Selecting the correct Lewis acid is the most critical variable when working with hindered benzoyl chlorides. The table below summarizes empirical data for optimizing reactions with 2,3-difluoro-6-methylbenzoyl chloride.

CatalystTypical LoadingSteric ToleranceMoisture SensitivityPrimary Application for 2,3-diF-6-Me-BzCl
AlCl₃ >1.1 equivLowExtremeNot recommended. Leads to substrate trapping.
TiCl₄ 1.0 equivModerateHighN-Acylation of highly deactivated amines.
Bi(OTf)₃ 1–5 mol%High Low (Bench-stable)Friedel-Crafts acylation of arenes.
Sc(OTf)₃ 5–10 mol%High Low (Bench-stable)O-Acylation / Esterification of hindered alcohols.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of Bi(OTf)₃, highlighting how the catalyst avoids the thermodynamic sink of irreversible complexation that plagues AlCl₃.

Mechanism SM 2,3-Difluoro-6-methylbenzoyl chloride Complex Transient LA-Acyl Complex SM->Complex LA Bi(OTf)3 (Catalyst) LA->Complex Acylium Sterically Shielded Acylium Ion Complex->Acylium - [Bi(OTf)3Cl]- Wheland Wheland Intermediate Acylium->Wheland + Arene Arene Nucleophilic Arene Arene->Wheland Wheland->LA Catalyst Regeneration Product Di-ortho-substituted Diaryl Ketone Wheland->Product - H+

Figure 1: Mechanistic pathway of Bi(OTf)3-catalyzed Friedel-Crafts acylation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent downstream purification failures.

Protocol A: Catalytic Friedel-Crafts Acylation (Bi(OTf)₃ Mediated)

Objective: Synthesis of hindered diaryl ketones from electron-rich or neutral arenes.

Reagents:

  • 2,3-Difluoro-6-methylbenzoyl chloride (1.0 equiv, limiting reagent)

  • Target Arene (e.g., Anisole, Toluene) (1.2 equiv)

  • Bismuth(III) trifluoromethanesulfonate [Bi(OTf)₃] (0.05 equiv, 5 mol%)

  • 1,2-Dichloroethane (DCE) (Anhydrous, 0.2 M)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add Bi(OTf)₃ (5 mol%) and the target arene (1.2 equiv) in anhydrous DCE.

    • Causality Note: Bi(OTf)₃ is relatively moisture-stable, but anhydrous conditions prevent the competitive hydrolysis of the highly reactive acyl chloride into 2,3-difluoro-6-methylbenzoic acid.

  • Activation: Cool the suspension to 0 °C. Add 2,3-difluoro-6-methylbenzoyl chloride (1.0 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and heat the reaction to 80 °C.

  • Self-Validation (IPC): After 2 hours, withdraw a 10 µL aliquot, quench into 500 µL of Methanol (containing 1% Et₃N), and analyze via LC-MS.

    • Diagnostic: The presence of the methyl ester derivative indicates unreacted starting material. Continue heating until the methyl ester peak is <2% AUC.

  • Quench & Workup: Cool to room temperature. Quench the reaction with saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes to break any residual metal emulsions.

  • Extraction: Separate the organic layer. Wash the aqueous layer twice with Ethyl Acetate (EtOAc). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure diaryl ketone.

Protocol B: Lewis Acid-Mediated Amidation of Deactivated Amines (Sc(OTf)₃ Mediated)

Objective: Formation of hindered amides using poorly nucleophilic heteroarylamines (e.g., 2-amino-5-chloropyridine).

Step-by-Step Procedure:

  • Dissolve the deactivated amine (1.0 equiv) and Sc(OTf)₃ (10 mol%) in anhydrous Acetonitrile (0.15 M) under argon at room temperature.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Add 2,3-difluoro-6-methylbenzoyl chloride (1.2 equiv) dropwise.

    • Causality Note: Sc(OTf)₃ acts as a dual-activation catalyst here. It coordinates the acyl chloride to increase electrophilicity while simultaneously templating the incoming weakly nucleophilic amine, overcoming the severe steric clash of the di-ortho substitution.

  • Stir at 60 °C for 4–6 hours. Monitor via TLC (UV active).

  • Quench with water, extract with Dichloromethane (DCM), and wash with 1M HCl to remove residual DIPEA and unreacted amine. Concentrate and recrystallize from Toluene/Heptane.

Experimental Workflow Visualization

Workflow Step1 1. Setup Dry DCE, Ar atm. Bi(OTf)3 + Arene Step2 2. Activation Add Acyl Chloride at 0°C Step1->Step2 Step3 3. Reaction Heat to 80°C Monitor by LC-MS Step2->Step3 Step4 4. Quench Sat. NaHCO3 (aq) Room Temp Step3->Step4 Step5 5. Extraction Organic Phase Wash Dry (Na2SO4) Step4->Step5 Step6 6. Isolation Flash Chromatography Step5->Step6

Figure 2: Self-validating experimental workflow for catalytic acylation.

References

  • Kirk-Othmer. "Friedel-Crafts Reactions". Kirk-Othmer Encyclopedia of Chemical Technology, Vol 12. Wiley. Available at:[Link]

  • Dubac, J., et al. "Bismuth(III) Chloride and Triflate: Novel Catalysts for Acylation and Sulfonylation Reactions. Survey and Mechanistic Aspects." Synlett, 2002(02): 0181-0200. Available at:[Link]

Method

Application Note: Solvent Selection and Optimization for Amidation of 2,3-Difluoro-6-methylbenzoyl Chloride

Executive Summary The synthesis of amides from 2,3-difluoro-6-methylbenzoyl chloride presents a unique kinetic paradox for synthetic chemists. While the electron-withdrawing fluorine atoms highly activate the carbonyl ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of amides from 2,3-difluoro-6-methylbenzoyl chloride presents a unique kinetic paradox for synthetic chemists. While the electron-withdrawing fluorine atoms highly activate the carbonyl carbon, the 2,6-disubstitution pattern creates a severe steric shield. This application note details the mechanistic causality behind solvent and catalyst selection required to overcome these barriers, providing field-validated protocols for both traditional organic and modern micellar workflows.

Mechanistic Causality: The Structural Paradox

The reactivity of substituted benzoyl chlorides is dictated by a delicate balance of electronic and steric effects. Understanding this balance is critical for rational solvent and protocol design.

  • Electronic Activation: According to Hammett equation principles, electron-withdrawing substituents (such as fluorine) increase the electrophilicity of the carbonyl carbon. This generally accelerates nucleophilic attack, which is indicated by a positive reaction constant ( ρ )[1].

  • Steric Hindrance: 2,3-Difluoro-6-methylbenzoyl chloride features an ortho-disubstitution pattern (fluorine at C2, methyl at C6). This physical bulk blocks the trajectory of incoming amine nucleophiles (the rate-determining step in standard aminolysis). As a result, the molecule behaves similarly to sterically hindered Yamaguchi reagents, resisting direct attack[2].

  • The Catalyst Imperative: Because of this steric shielding, uncatalyzed aminolysis in non-polar solvents is prone to failure or unacceptably long reaction times. To bypass the steric shield, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is required. DMAP attacks the hindered carbonyl to form an extended, highly electrophilic N-acylpyridinium intermediate, which is far more accessible to the amine[2].

Solvent Selection Matrix

The choice of solvent directly impacts the stabilization of the transition state and the ionic intermediates formed during the reaction. Polar solvents with high dielectric constants stabilize the tetrahedral and N-acylpyridinium intermediates, significantly enhancing the reaction rate[3].

Quantitative Solvent Comparison
SolventDielectric Constant ( ε )Solvation of Ionic IntermediatesSuitability for 2,3-Difluoro-6-methylbenzoyl chlorideRecommended Catalyst
Dichloromethane (DCM) 9.1ExcellentOptimal. Standard for small-scale synthesis; highly stabilizes charged DMAP intermediates.DMAP
Tetrahydrofuran (THF) 7.5ModerateGood. Excellent solvating power for diverse amines; allows low-temperature control.DMAP
Toluene 2.4PoorPoor at RT. Non-polar nature fails to stabilize charged intermediates, slowing the reaction.None (Requires Reflux)
Water (TPGS-750-M) ~80 (Bulk)Micellar CoreExcellent (Green). Surfactant micelles concentrate reagents and shield the acyl chloride from hydrolysis.DIPEA
Mechanistic Workflow Visualization

G A 2,3-Difluoro-6-methylbenzoyl chloride (Sterically Hindered) C N-Acylpyridinium Intermediate (Electrophilic & Accessible) A->C Nucleophilic Attack (Stabilized by DCM) B DMAP Catalyst B->C E Target Amide Product C->E Aminolysis D Amine Nucleophile D->E

Fig 1: DMAP-catalyzed steric bypass mechanism for hindered acyl chlorides in DCM.

Validated Experimental Protocols

Protocol A: DMAP-Catalyzed Aminolysis in Anhydrous DCM

This protocol is the gold standard for sterically hindered acyl chlorides. It utilizes the high dielectric constant of DCM to stabilize the catalytic intermediate and requires strict anhydrous conditions to prevent hydrolysis[4].

Materials:

  • 2,3-Difluoro-6-methylbenzoyl chloride (1.1 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • DMAP (0.2 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask purged with nitrogen, add the amine (1.0 equiv) and DMAP (0.2 equiv). Dissolve in anhydrous DCM to achieve a concentration of 0.2 M[4].

  • Base Addition: Add DIPEA (1.5 equiv) to the solution. Causality Note: DIPEA acts as an acid scavenger for the generated HCl, preventing the amine nucleophile from protonating into an unreactive salt.

  • Acyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Add 2,3-Difluoro-6-methylbenzoyl chloride (1.1 equiv) dropwise over 10 minutes. Causality Note: Dropwise addition controls the exothermic reaction and prevents localized heating, which can lead to degradation[].

  • Self-Validation & In-Process Control: Before warming, draw a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via LC-MS. The presence of the methyl ester confirms that the N-acylpyridinium intermediate successfully formed and is reactive.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–16 hours depending on amine bulkiness[4].

  • Quench & Work-up: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 1 M HCl (to remove DMAP/DIPEA) and brine[4]. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Micellar Amidation in Aqueous TPGS-750-M (Green Alternative)

For a sustainable alternative, water can be used as the bulk medium using the designer surfactant TPGS-750-M. The hydrophobic core of the micelle concentrates the acyl chloride and amine, shielding the moisture-sensitive 2,3-difluoro-6-methylbenzoyl chloride from rapid hydrolysis while accelerating the coupling[6].

Materials:

  • 2,3-Difluoro-6-methylbenzoyl chloride (1.2 equiv)

  • Amine (1.0 equiv)

  • DIPEA (2.0 equiv)

  • 2 wt % TPGS-750-M in HPLC-grade water

Step-by-Step Methodology:

  • Surfactant Preparation: Prepare a 2 wt % solution of TPGS-750-M in degassed, deionized water.

  • Reaction Setup: In a reaction vial, add the amine (1.0 equiv) and DIPEA (2.0 equiv) to the 2 wt % TPGS-750-M solution (0.5 M relative to the amine)[6].

  • Acyl Chloride Addition: Cool the vial to 0 °C. Add 2,3-Difluoro-6-methylbenzoyl chloride (1.2 equiv) directly to the aqueous mixture. Causality Note: Despite the presence of bulk water, the highly lipophilic acyl chloride rapidly partitions into the nanomicelles, protecting it from hydrolysis[6].

  • Reaction: Stir vigorously (1000 rpm) at room temperature for 1–3 hours. High shear is required to ensure continuous micelle exchange.

  • Self-Validation & In-Process Control: Monitor the reaction via HPLC. The disappearance of the acyl chloride peak and the absence of the hydrolyzed carboxylic acid byproduct validate that the micellar core successfully shielded the reactive species from the bulk aqueous environment[6].

  • Isolation: Upon completion, the product often precipitates directly from the aqueous phase. Isolate via simple vacuum filtration, washing the filter cake with cold water. The TPGS-750-M filtrate can be recycled for subsequent batches[6].

References

  • Revision Notes - Reaction of Amines with Acyl Chlorides Sparkl[Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M ACS Publications[Link]

  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis ACS Publications[Link]

Sources

Application

Application Notes and Protocols for One-Pot Synthesis Procedures Involving 2,3-Difluoro-6-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2,3-Difluoro-6-methylbenzoyl Chloride in Modern Drug Discovery 2,3-Difluoro-6-methylbenzoyl chloride is a highly r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,3-Difluoro-6-methylbenzoyl Chloride in Modern Drug Discovery

2,3-Difluoro-6-methylbenzoyl chloride is a highly reactive and versatile building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzoyl moiety, imparts distinct electronic and conformational properties to the parent molecule. These attributes are strategically leveraged to modulate the pharmacological and pharmacokinetic profiles of drug candidates.

A prime example of its critical role is in the synthesis of Avacopan , a first-in-class, orally administered selective antagonist of the human complement 5a receptor (C5aR).[1][2] Avacopan is approved for the treatment of severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[1][2] The incorporation of the 2,3-difluoro-6-methylbenzoyl group is a key structural feature contributing to the high potency and selectivity of Avacopan.[1]

This application note provides a detailed protocol for the acylation reaction involving 2,3-difluoro-6-methylbenzoyl chloride in the context of the Avacopan synthesis. Furthermore, we present a comprehensive, field-proven one-pot protocol for the synthesis of a novel pyrazolo[1,5-a]pyrimidine derivative, a scaffold of immense importance in the development of kinase inhibitors and other therapeutic agents.[3]

Part 1: Acylation with 2,3-Difluoro-6-methylbenzoyl Chloride in the Synthesis of an Avacopan Precursor

This protocol details the acylation of a chiral piperidine intermediate, a crucial step in the total synthesis of Avacopan.[1][4] This reaction highlights the utility of 2,3-difluoro-6-methylbenzoyl chloride in creating robust amide linkages in complex molecular architectures.

Reaction Scheme

G reactant1 Piperidine Intermediate product Acylated Intermediate (Avacopan Precursor) reactant1->product + reactant2 2,3-Difluoro-6-methylbenzoyl chloride reactant2->product

Caption: Acylation of a piperidine intermediate with 2,3-Difluoro-6-methylbenzoyl chloride.

Experimental Protocol

Table 1: Reagents for Acylation

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(2R,3S)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate288.421.0 g3.47
2,3-Difluoro-6-methylbenzoyl chloride190.590.69 g3.64
Triethylamine (Et3N)101.191.06 mL7.63
Dichloromethane (DCM)84.9320 mL-

Procedure:

  • To a stirred solution of (2R,3S)-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate (1.0 g, 3.47 mmol) in dichloromethane (20 mL) at 0 °C, add triethylamine (1.06 mL, 7.63 mmol).

  • Slowly add a solution of 2,3-difluoro-6-methylbenzoyl chloride (0.69 g, 3.64 mmol) in dichloromethane (5 mL) to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired acylated product.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-difluoro-6-methylbenzoyl chloride. The presence of triethylamine is crucial as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The steric hindrance around the acyl chloride, due to the ortho-methyl group, can influence the reaction rate, necessitating careful control of reaction conditions.

Part 2: Proposed One-Pot Synthesis of a Novel 7-(2,3-Difluoro-6-methylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

This section outlines a robust and efficient one-pot procedure for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine, a privileged scaffold in medicinal chemistry. This protocol leverages the reactivity of 2,3-difluoro-6-methylbenzoyl chloride in a sequential acylation-cyclization cascade.

Synthetic Strategy and Mechanistic Insight

The one-pot synthesis involves two key steps:

  • N-acylation: The initial step is the acylation of a 5-aminopyrazole with 2,3-difluoro-6-methylbenzoyl chloride to form an N-acyl aminopyrazole intermediate. This reaction is typically base-mediated.

  • Intramolecular Cyclization/Condensation: The in-situ generated N-acyl aminopyrazole undergoes an intramolecular cyclization and condensation reaction with a suitable 1,3-dicarbonyl compound, in this case, acetylacetone, to form the pyrazolo[1,5-a]pyrimidine ring system. This step is often acid-catalyzed.

G cluster_0 One-Pot Synthesis Workflow A 5-Aminopyrazole + 2,3-Difluoro-6-methylbenzoyl chloride B N-Acyl Aminopyrazole (in situ intermediate) A->B Acylation (Base-mediated) D Intramolecular Cyclization & Dehydration B->D Addition of 1,3-dicarbonyl C Acetylacetone C->D E 7-(2,3-Difluoro-6-methylphenyl)- 5-methylpyrazolo[1,5-a]pyrimidine D->E Acid-catalyzed Condensation

Caption: Proposed one-pot synthesis workflow for a pyrazolo[1,5-a]pyrimidine derivative.

Detailed Experimental Protocol

Table 2: Reagents for One-Pot Synthesis

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Amino-5-methylpyrazole97.121.0 g10.3
2,3-Difluoro-6-methylbenzoyl chloride190.592.06 g10.8
Pyridine79.101.25 mL15.45
Acetylacetone100.121.26 mL12.36
Acetic Acid60.0510 mL-
Ethanol46.0730 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 g, 10.3 mmol) in ethanol (30 mL).

  • Add pyridine (1.25 mL, 15.45 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,3-difluoro-6-methylbenzoyl chloride (2.06 g, 10.8 mmol) in a minimal amount of ethanol to the reaction mixture.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • To the same flask, add acetylacetone (1.26 mL, 12.36 mmol) followed by glacial acetic acid (10 mL).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 6-8 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude product.

  • Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to yield the pure 7-(2,3-difluoro-6-methylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine.

Safety and Handling

  • 2,3-Difluoro-6-methylbenzoyl chloride is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pyridine is flammable and toxic. Avoid inhalation and contact with skin.

  • Acetic acid is corrosive. Handle with care.

  • The acylation reaction produces hydrochloric acid as a byproduct, which is corrosive. The use of a base like pyridine is essential to neutralize it.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of acylated intermediateIncomplete reactionIncrease reaction time or slightly increase the amount of acyl chloride. Ensure the starting amine is dry.
Formation of multiple byproductsSide reactionsControl the temperature during the addition of the acyl chloride. Ensure the purity of starting materials.
Incomplete cyclizationInsufficient acid catalysis or reaction timeIncrease the amount of acetic acid or extend the reflux time.
Difficulty in product isolationProduct is soluble in the reaction mixtureAfter pouring into water, if no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

References

  • New Drug Approvals. (2021, September 29). Avacopan. [Link]

  • National Center for Biotechnology Information. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. [Link]

  • MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • ResearchGate. (2025, August 26). One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. [Link]

  • ResearchGate. (2025, August 5). (PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. [Link]

  • ResearchGate. (2026, February 7). ChemInform Abstract: One-Pot, Telescoped Synthesis of N-Aryl-5-aminopyrazoles from Anilines in Environmentally Benign Conditions. [Link]

  • Organic Chemistry Portal. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]

  • Royal Society of Chemistry. (2019). One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization. [Link]

  • PubMed. (2017, June 12). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • Google Patents.
  • ResearchGate. Synthetic pathway for avacopan (140). [Link]

  • National Center for Biotechnology Information. (2021, July 29). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • Taylor & Francis Online. Benzoyl chloride – Knowledge and References. [Link]

  • ACS Publications. (2020, December 31). Fluorinated Pyrazoles: From Synthesis to Applications. [Link]

  • PubMed. (2022, January 15). Avacopan: First Approval. [Link]

  • ResearchGate. (2018, November 27). (PDF) Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]

  • National Center for Biotechnology Information. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. [Link]

  • AVESIS. (2018, November 2). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in 2,3-Difluoro-6-methylbenzoyl Chloride Workflows

Welcome to the Technical Support Center. Working with highly functionalized, sterically hindered acyl chlorides like 2,3-difluoro-6-methylbenzoyl chloride presents unique catalytic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with highly functionalized, sterically hindered acyl chlorides like 2,3-difluoro-6-methylbenzoyl chloride presents unique catalytic challenges. The combination of strong electron-withdrawing fluorine atoms and the immense steric bulk of the 6-methyl group adjacent to the carbonyl center fundamentally alters the thermodynamics of standard coupling reactions.

This guide provides field-proven troubleshooting strategies, diagnostic matrices, and self-validating protocols to overcome catalyst deactivation in both transition-metal cross-couplings and Lewis acid-mediated Friedel-Crafts acylations.

Part 1: Diagnostic Matrix for Catalyst Deactivation

To effectively troubleshoot, you must first understand how the structural features of 2,3-difluoro-6-methylbenzoyl chloride alter standard reaction parameters. The table below summarizes the quantitative shifts in reactivity compared to standard acyl chlorides.

Deactivation ParameterStandard Acyl Chloride2,3-Difluoro-6-methylbenzoyl chlorideMechanistic Impact on Catalyst
Pd Decarbonylation Rate LowVery High Rapid CO deinsertion leading to inactive Pd(I) dimers and catalyst death.
Lewis Acid Requirement 1.0 - 1.1 equiv1.3 - 1.5 equiv Severe product inhibition via stable ketone-AlCl₃ complexation.
Steric Hindrance (6-Me) MinimalSevere Slows transmetalation; favors degradation side-reactions.
Moisture Sensitivity ModerateExtreme Rapid hydrolysis to unreactive carboxylic acid, generating HCl.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my Palladium catalyst rapidly deactivate during Suzuki/Sonogashira cross-coupling with this specific acyl chloride? A: The primary culprit is decarbonylation (CO deinsertion). When 2,3-difluoro-6-methylbenzoyl chloride undergoes oxidative addition with Pd(0), it forms an acyl-Pd(II)-Cl complex. The extreme steric hindrance from the 6-methyl group, combined with the electron-withdrawing nature of the difluorophenyl ring, thermodynamically drives the extrusion of carbon monoxide[1]. This forms an aryl-Pd(II)-Cl species. The released CO acts as a potent π-acidic poison, displacing phosphine ligands and leading to the irreversible formation of inactive Pd(I) dimers.

Q2: How can I suppress this decarbonylation pathway in my Pd-catalyzed reactions? A: You must accelerate the rate of reductive elimination so it outcompetes CO deinsertion. This is achieved by using bidentate ligands with large bite angles (e.g., Xantphos or DPPP), which force the Pd center into a geometry that favors rapid C-C bond formation[1][2]. Additionally, running the reaction under a slight positive pressure of CO (via a balloon) leverages Le Chatelier's principle to shift the equilibrium back toward the productive acyl-Pd(II) species.

Q3: In Friedel-Crafts acylation, my reaction stalls at 60% conversion despite using 1 equivalent of AlCl₃. Why? A: This is a classic case of product inhibition . The resulting difluoromethyl-substituted benzophenone product is highly Lewis basic at the carbonyl oxygen. It forms a highly stable, stoichiometric complex with the AlCl₃ catalyst[3][4]. Because the catalyst is physically trapped by the product, it cannot re-enter the catalytic cycle. You must use at least 1.2 to 1.5 equivalents of AlCl₃ to ensure enough free catalyst remains to drive the reaction to completion[3].

Q4: Why is moisture strictly prohibited, and how does it affect the catalyst? A: Lewis acids like AlCl₃ are violently reactive with water. Even trace atmospheric moisture will hydrolyze AlCl₃ into aluminum hydroxide and HCl, instantly destroying the catalyst[3]. Furthermore, moisture hydrolyzes the 2,3-difluoro-6-methylbenzoyl chloride into its corresponding unreactive carboxylic acid, which cannot form the required acylium ion under standard Friedel-Crafts conditions[5].

Part 3: Mechanistic Visualizations

pd_deactivation Pd0 Pd(0) Catalyst OxAdd Acyl-Pd(II)-Cl Complex (Sterically Hindered) Pd0->OxAdd Oxidative Addition Decarb Aryl-Pd(II)-Cl + CO (Decarbonylation) OxAdd->Decarb CO Deinsertion Product Ketone Product OxAdd->Product Transmetalation & Reductive Elimination PdDimer Pd(I) Dimers (Deactivated) Decarb->PdDimer Catalyst Poisoning Product->Pd0 Regeneration

Mechanism of Pd catalyst deactivation via decarbonylation vs. productive cycle.

fc_deactivation AlCl3 AlCl3 Catalyst Acylium Acylium Ion Intermediate AlCl3->Acylium + Acyl Chloride Complex Ketone-AlCl3 Complex (Catalyst Trapped) AlCl3->Complex Depletes Active Catalyst Hydrolysis Al(OH)3 + HCl (Catalyst Destroyed) AlCl3->Hydrolysis Reacts with H2O Ketone Ketone Product Acylium->Ketone + Arene Ketone->Complex Strong Coordination Moisture Moisture (H2O) Moisture->Hydrolysis Hydrolysis

Catalyst trapping and hydrolysis pathways leading to AlCl3 deactivation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Suppressing Decarbonylation in Pd-Catalyzed Acyl Cross-Coupling

Causality Focus: Utilizing large bite-angle ligands and CO pressure to outcompete catalyst degradation.

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), the boronic acid/alkyne coupling partner (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: Xantphos forces a cis-geometry at the Pd center, drastically accelerating reductive elimination before the sterically hindered acyl group can decarbonylate.

  • Reagent Addition: Remove the tube from the glovebox. Inject anhydrous toluene, followed by 2,3-difluoro-6-methylbenzoyl chloride (1.0 equiv).

  • CO Atmosphere: Evacuate the nitrogen and backfill the Schlenk tube with a CO balloon (1 atm).

    • Causality: The positive pressure of CO suppresses the thermodynamic deinsertion of CO from the acyl-Pd(II) intermediate.

  • Reaction Execution: Heat the mixture to 80°C for 12 hours.

  • Self-Validation Step: At t = 1 hour, extract a 50 µL aliquot, filter through a silica plug, and analyze via GC-MS.

    • Validation Metric: Look for the presence of the decarbonylated biaryl byproduct. If the biaryl byproduct exceeds 5% relative area, your CO pressure is insufficient, or the catalyst-ligand pre-activation failed. Abort, ensure strict CO saturation, and restart.

Protocol B: High-Yield Friedel-Crafts Acylation with Stoichiometric Catalyst Control

Causality Focus: Overcoming product inhibition and moisture-induced catalyst death.

  • Glassware Preparation: Flame-dry a 3-neck round-bottom flask under a continuous stream of dry argon.

    • Causality: Eliminates trace surface moisture that would otherwise instantly hydrolyze AlCl₃.

  • Catalyst Suspension: Add 1.5 equivalents of anhydrous AlCl₃ and suspend in anhydrous dichloromethane (DCM). Cool to 0°C.

    • Causality: 1.0 equivalent of AlCl₃ will be permanently trapped by the basic ketone product. The extra 0.5 equivalents ensure a steady concentration of active Lewis acid to drive the reaction to 100% conversion.

  • Acyl Chloride Addition: Dissolve 2,3-difluoro-6-methylbenzoyl chloride (1.0 equiv) in DCM and add dropwise over 30 minutes to maintain the internal temperature below 5°C.

  • Self-Validation Step: After 2 hours at room temperature, quench a 100 µL aliquot in ice-cold 1M HCl and extract with ethyl acetate. Analyze via TLC or LC-MS.

    • Validation Metric: If the chromatogram shows a high concentration of 2,3-difluoro-6-methylbenzoic acid (the hydrolyzed starting material), your system was breached by moisture. If the starting material is consumed and only the ketone product is visible, proceed to bulk quenching.

  • Quenching: Carefully pour the bulk reaction mixture over crushed ice and 1M HCl to break the stable Ketone-AlCl₃ complex and liberate the product.

Part 5: References

1.1 managing catalyst deactivation in Friedel-Crafts reactions - Benchchem Source: benchchem.com URL:

1.2 Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group Source: berkeley.edu URL:

1.3 Friedel-Crafts Acylation - Organic Chemistry Portal Source: organic-chemistry.org URL:

1.15 Catalysis Science and Technology MINIREVIEW - OSTI Source: osti.gov URL:

1.17 Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides - MDPI Source: mdpi.com URL:

1.19 Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acyl Fluorides and Chlorides - ACS Catalysis - Figshare Source: figshare.com URL:

Sources

Optimization

Technical Support Center: Proactive Management of Exothermic Reactions with 2,3-Difluoro-6-methylbenzoyl chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-methylbenzoyl chloride. This guide provides in-depth, practical advice for safely managi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-methylbenzoyl chloride. This guide provides in-depth, practical advice for safely managing the exothermic potential of this and similar reactive acyl chlorides. Our focus is on proactive control, risk assessment, and emergency preparedness to ensure both the safety of your personnel and the integrity of your synthesis.

Introduction: The Nature of the Hazard

2,3-Difluoro-6-methylbenzoyl chloride is a highly reactive acyl chloride. Like its congeners, it readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles, including water, alcohols, and amines.[1][2] These reactions are often highly exothermic, releasing significant thermal energy that, if not properly controlled, can lead to a dangerous self-accelerating feedback loop known as a thermal runaway.[3][4] A runaway reaction can result in a rapid increase in temperature and pressure, potentially leading to vessel rupture, explosions, and the release of corrosive hydrogen chloride (HCl) gas.[3][5][6]

Understanding and quantifying the thermal risk before beginning an experiment is a cornerstone of modern process safety.[5] Techniques like Reaction Calorimetry (RC) are essential for measuring the total heat of reaction (ΔHr), the rate of heat release, and the adiabatic temperature rise (ΔTad)—a "worst-case" calculation of the temperature increase if all cooling were to fail.[4][7][8][9] This data is critical for designing safe and robust experimental protocols.[8][9]

Frequently Asked Questions (FAQs) & Proactive Control Strategies

This section addresses common questions and provides actionable strategies to mitigate risks before they escalate.

Q1: What are the initial signs of a developing thermal runaway reaction?

A: Early detection is critical. Key indicators include:

  • A rapid, uncontrolled temperature increase: The internal reaction temperature rises faster than expected and does not respond to adjustments in the external cooling bath.[6]

  • Sudden pressure buildup: In a closed or partially closed system, a rapid increase in pressure is a significant warning sign.

  • Vigorous gas evolution: The sudden and profuse release of fumes (typically HCl) from the reaction mixture.[6]

  • Change in physical appearance: A sudden change in color, viscosity, or the rapid boiling of the solvent at the point of reagent addition.[6]

Q2: How does my choice of solvent impact the safety of the reaction?

A: The solvent is your first line of defense against a thermal runaway. It acts as a heat sink, absorbing the energy released during the reaction.

  • Heat Capacity (Cp): Solvents with a higher heat capacity can absorb more energy for a given temperature increase.

  • Boiling Point: A solvent with a higher boiling point provides a larger operating window and can help prevent the reaction from reaching a dangerous temperature. However, the boiling point must not be so high that it prevents effective cooling or makes product isolation difficult.

  • Inertness: The solvent must be inert to the acyl chloride and all other reactants and reagents.

SolventBoiling Point (°C)Heat Capacity (J/g·K)Dielectric ConstantNotes
Dichloromethane (DCM) 39.61.249.1Common, but low boiling point offers a small safety margin.
Toluene 110.61.802.4Higher boiling point provides a better safety window.
Acetonitrile (ACN) 81.62.2237.5High heat capacity, but reactive with some catalysts.
Tetrahydrofuran (THF) 661.767.6Can form peroxides; must be properly stored.
1,4-Dioxane 1011.882.2High boiling point, but also a peroxide former.

Q3: What is the safest order of addition for my reactants?

A: The "normal" addition protocol, where the nucleophile (e.g., amine, alcohol) is charged to the reactor and the acyl chloride is added slowly, is often preferred for controlling exotherms. However, the safest method is "reverse" addition: adding the nucleophile solution slowly to the vessel containing the 2,3-Difluoro-6-methylbenzoyl chloride.

Why is reverse addition often safer? This method ensures that the highly reactive acyl chloride is never present in excess. The concentration of the limiting reagent (the acyl chloride) is kept low throughout the reaction, which directly controls the potential rate of heat generation.[5] Regardless of the method, the addition must be slow and controlled, with constant monitoring of the internal temperature.[10][11]

Q4: Can I use water to quench a reaction involving unreacted 2,3-Difluoro-6-methylbenzoyl chloride?

A: While water does react with acyl chlorides to form the corresponding carboxylic acid, it is a highly exothermic and often violent reaction that generates large volumes of HCl gas.[2][6][10] Never add water directly to a concentrated solution of acyl chloride. [11]

The safest quenching procedure is to slowly add the reaction mixture to a separate, vigorously stirred vessel containing a large excess of a suitable quenching agent, such as crushed ice, a cold dilute solution of sodium bicarbonate, or an alcohol like methanol or ethanol.[10][11][12] This provides a large heat sink to manage the exotherm.

Troubleshooting Guide: Responding to Exothermic Events

Even with careful planning, process deviations can occur. This guide provides a clear decision-making framework for responding to an unexpected temperature increase.

IssueProbable Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Potential Runaway) 1. Rate of acyl chloride addition is too fast.2. Inadequate cooling (e.g., insufficient ice, poor heat transfer).3. Inefficient stirring.4. Incorrect stoichiometry (too concentrated).IMMEDIATE ACTION: 1. Stop the addition of the acyl chloride immediately.[6][11]2. Increase cooling efficiency: Add more ice, dry ice, or switch to a colder cooling bath.[11]3. Ensure vigorous stirring to maximize heat transfer to the cooling bath.[11]4. If temperature continues to rise: Initiate emergency quenching by transferring the reaction mixture to a pre-prepared, large-volume quench bath (e.g., cold, dilute sodium bicarbonate).
Excessive Fuming (HCl Gas Evolution) 1. Reaction temperature is too high.2. Accidental exposure to atmospheric moisture.1. Ensure the reaction is conducted in a certified chemical fume hood. [10]2. Lower the reaction temperature to slow the rate of HCl generation.3. Implement a gas scrubber system by bubbling the off-gas through a basic solution (e.g., NaOH or NaHCO₃) to neutralize the HCl.[6]
Localized Boiling or Sputtering at Addition Point 1. Addition rate is too high for the mixing efficiency.2. Cooling is insufficient to dissipate localized heat.1. Immediately stop the addition.2. Increase the stirring rate.3. Add the acyl chloride solution sub-surface to improve dispersion.4. Dilute the acyl chloride solution with more of the inert solvent before resuming the slow addition.
Decision Workflow for Thermal Excursions

The following diagram outlines the critical decision points when faced with an unexpected temperature rise.

Exotherm_Management Temp_Rise Internal Temperature (Ti) Rises Unexpectedly Stop_Addition IMMEDIATELY STOP ADDITION Temp_Rise->Stop_Addition Check_Cooling Enhance Cooling & Stirring Stop_Addition->Check_Cooling Monitor_Ti Monitor Ti: Is it decreasing? Check_Cooling->Monitor_Ti Resume_Slowly Resume Addition at Slower Rate Monitor_Ti->Resume_Slowly  Yes   Emergency_Quench Initiate Emergency Quench Procedure Monitor_Ti->Emergency_Quench  No   Evacuate Evacuate Area / Activate Alarms Emergency_Quench->Evacuate

Decision workflow for managing thermal excursions.

Sample Protocol: Amidation with Aniline

This protocol illustrates the integration of safety controls for a representative exothermic reaction. Note: This is a general guideline and must be adapted based on a thorough risk assessment for your specific laboratory conditions and scale.

Objective: To safely perform the amidation of 2,3-Difluoro-6-methylbenzoyl chloride with aniline.

Materials:

  • 2,3-Difluoro-6-methylbenzoyl chloride

  • Aniline

  • Triethylamine (Et₃N) as an HCl scavenger

  • Anhydrous Dichloromethane (DCM)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere (N₂ or Ar).

  • Ice-water bath

  • Quench bath: Large beaker with a 1:1 mixture of crushed ice and 1 M HCl(aq).

Procedure:

  • Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure the gas outlet is connected to a scrubber containing a dilute sodium hydroxide solution.

  • Initial Charge: To the three-necked flask, add aniline (1.0 eq) and triethylamine (1.2 eq). Dissolve them in anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using the ice-water bath. Begin stirring.

  • Reagent Preparation: In a separate, dry flask, prepare a solution of 2,3-Difluoro-6-methylbenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Controlled Addition: Transfer the acyl chloride solution to the addition funnel. Add it dropwise to the stirred aniline solution over 30-60 minutes.

  • Temperature Monitoring: Crucially, maintain the internal reaction temperature below 10 °C at all times. If the temperature approaches this limit, immediately stop the addition and allow the mixture to cool before resuming.[6]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor completion using an appropriate technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully transfer the entire reaction mixture via cannula or pouring into the vigorously stirred ice/HCl quench bath. This will neutralize the excess triethylamine and hydrolyze any remaining acyl chloride.

  • Workup: Proceed with standard aqueous workup and purification procedures.

References

  • Reaction Calorimetry. Prime Process Safety Center. [Link]

  • Reaction Calorimetry Process Safety Guide. Mettler Toledo. [Link]

  • Runaway Chemical Reactions: Causes and Prevention. Zeal. [Link]

  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske & Associates. [Link]

  • Preventing Explosions in Exothermic Reaction Calorimetry. Lab Manager. [Link]

  • How to prevent runaway reactions. U.S. Environmental Protection Agency (EPA) Archive. [Link]

  • Practical approach to prediction and prevention of runaway reactions. National Institute of Industrial Engineering (NITIE). [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]

  • Prevent Runaway Chemical Reactions. Mettler Toledo. [Link]

  • The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

Sources

Troubleshooting

effect of moisture on 2,3-Difluoro-6-methylbenzoyl chloride stability and reactivity

Welcome to the Advanced Technical Support Center for the handling and application of 2,3-Difluoro-6-methylbenzoyl chloride . As a highly reactive acylating agent, this compound is a critical building block in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the handling and application of 2,3-Difluoro-6-methylbenzoyl chloride .

As a highly reactive acylating agent, this compound is a critical building block in drug development and complex organic synthesis. However, its reactivity is a double-edged sword: the very electronic properties that make it an excellent electrophile also make it exceptionally susceptible to moisture degradation.

This guide is designed by application scientists to provide you with a deep mechanistic understanding of its stability, actionable troubleshooting steps, and self-validating protocols to ensure your syntheses succeed.

Section 1: Mechanistic Insights into Hydrolysis (The "Why")

To master the handling of 2,3-Difluoro-6-methylbenzoyl chloride, one must understand the causality behind its degradation. The reactivity of this molecule is governed by the delicate balance of steric and electronic effects on the carbonyl carbon:

  • Electronic Activation: The two fluorine atoms at the 2- and 3-positions exert a strong electron-withdrawing inductive effect. This intensifies the partial positive charge ( δ+ ) on the carbonyl carbon, making it highly electrophilic.

  • Steric Shielding: While the 6-methyl group provides some steric bulk (the ortho-effect) that slightly hinders incoming nucleophiles, the small size of the water molecule allows it to easily bypass this shield.

  • The Hydrolysis Pathway: Upon exposure to even trace atmospheric moisture, water acts as a nucleophile, attacking the carbonyl carbon to form an unstable tetrahedral intermediate. This intermediate rapidly collapses, expelling a chloride ion to yield 2,3-difluoro-6-methylbenzoic acid and hydrogen chloride (HCl) gas .

Unsubstituted benzoyl chlorides exhibit a hydrolysis rate constant of approximately 4.2×10−2 sec−1 at 25°C, translating to a half-life of just 16 seconds in water[1]. While the ortho-substitution in our specific compound slightly modulates this rate, degradation remains virtually instantaneous upon bulk moisture exposure.

G A 2,3-Difluoro-6-methylbenzoyl chloride (Active Reagent) B Atmospheric Moisture (H2O Exposure) A->B Nucleophilic Attack C Tetrahedral Intermediate (Unstable Transition) B->C Rate-determining Step D 2,3-Difluoro-6-methylbenzoic Acid (Inactive Solid) C->D Collapse (-Cl⁻) E Hydrochloric Acid (HCl) (Corrosive Gas) C->E Off-gassing

Mechanism of moisture-induced hydrolysis and byproduct generation.

Section 2: Quantitative Data & Stability Metrics

Understanding the kinetic profile of your reagent is critical for experimental design. The table below summarizes the quantitative realities of acid chloride moisture exposure.

ParameterValue / ObservationMechanistic Consequence
Hydrolysis Rate Constant ( kH2O​ ) ~4.2 × 10⁻² sec⁻¹ (at 25°C)Extremely rapid degradation upon atmospheric exposure[1].
Half-life in Water ( t1/2​ ) ~16 secondsComplete loss of reactivity if the reaction solvent is not strictly anhydrous[1].
Primary Solid Byproduct 2,3-Difluoro-6-methylbenzoic acidActs as a dead-end impurity, reducing the stoichiometric equivalents of the acylating agent.
Primary Gaseous Byproduct Hydrogen Chloride (HCl) GasCauses dangerous container pressurization and protonates amine nucleophiles, halting amidation[2].

*Baseline kinetic data derived from unsubstituted benzoyl chloride; ortho-substitution slightly modulates but does not prevent this rapid kinetic profile.

Section 3: Troubleshooting Guide & FAQs

Q: My amidation yields using 2,3-Difluoro-6-methylbenzoyl chloride have inexplicably dropped from 90% to 40%. What is happening? A: The reagent has likely undergone partial hydrolysis. The presence of unreacted carboxylic acid cannot participate in the amidation without re-activation. Furthermore, the HCl generated from hydrolysis protonates your amine nucleophile, rendering it inactive. To resolve this, verify reagent purity and ensure strictly anhydrous conditions, or employ Schotten-Baumann conditions (using a biphasic aqueous base system) to continuously scavenge the HCl[3].

Q: I noticed a "hissing" sound and pressure release when opening the reagent bottle. Is this safe to use? A: No, this is a critical warning sign. The pressure is caused by the generation of HCl gas, a direct byproduct of moisture exposure and subsequent hydrolysis[2]. The reagent has degraded. You must determine its purity before proceeding, and handle the bottle in a fume hood to avoid inhalation of corrosive HCl vapors.

Q: Can I determine the purity of my acid chloride using standard Reversed-Phase HPLC? A: Direct injection into an aqueous mobile phase will cause immediate hydrolysis on the column, rendering the results useless (you will only detect the carboxylic acid, falsely assuming 0% purity)[4]. Instead, you must use a pre-column derivatization method or a deliberate hydrolysis protocol (detailed in Section 4).

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for handling and verifying this sensitive reagent.

Protocol A: Purity Determination via Pre-Column Derivatization HPLC

Causality: By reacting the acid chloride with 2-nitrophenylhydrazine in an anhydrous environment, we trap the intact acid chloride as a stable hydrazide derivative. This derivative absorbs strongly at 395 nm, shifting the detection away from matrix interferences and confirming exactly how much active acid chloride was in the flask[5].

  • Reagent Preparation: Prepare a 100 μg/mL solution of 2-nitrophenylhydrazine in strictly anhydrous acetonitrile.

  • Sample Dilution: Accurately weigh the 2,3-Difluoro-6-methylbenzoyl chloride sample and dissolve it in anhydrous acetonitrile.

  • Derivatization: Mix the sample with the derivatization reagent at room temperature. Allow it to react for exactly 30 minutes to ensure complete conversion[6].

  • Chromatography: Inject the derivatized sample into an HPLC system equipped with a Reversed-Phase C18 column.

  • Detection & Quantification: Monitor the eluent using a UV-Vis detector set to 395 nm. Quantify the peak area against a freshly prepared, fully characterized reference standard.

G S1 1. Sample Prep (Anhydrous MeCN) S2 2. Derivatization (2-Nitrophenylhydrazine) S1->S2 S3 3. HPLC Separation (C18 Column) S2->S3 S4 4. UV Detection (395 nm) S3->S4 S5 5. Quantification (Peak Area) S4->S5

Self-validating workflow for acid chloride purity determination via HPLC.

Protocol B: Anhydrous Amidation Workflow

Causality: By using a non-nucleophilic base (like triethylamine), the system inherently neutralizes the HCl byproduct as it forms, preventing the protonation of the nucleophile and driving the reaction to completion[3].

  • System Purge: Flame-dry all glassware under vacuum and purge with dry Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Nucleophile Preparation: Dissolve the target amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Thermal Control: Cool the solution to 0°C using an ice bath to control the highly exothermic nature of the acylation.

  • Acylation: Add 2,3-Difluoro-6-methylbenzoyl chloride (1.05 eq) dropwise via a gas-tight syringe.

  • Validation: Allow the reaction to warm to room temperature. Monitor via TLC. The reaction validates itself when the amine spot disappears and a white precipitate (triethylamine hydrochloride) forms in the flask, confirming successful HCl scavenging.

References

  • "98-88-4, Benzoyl chloride Formula - ECHEMI", Echemi.com.
  • "Acid Chlorides and Chloroformates - Safety and Handling", BASF.
  • "Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions", Benchchem.
  • "A Comparative Guide to the Purity Analysis of 3,4-Difluorophenylacetyl Chloride by HPLC", Benchchem.
  • "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances", ResearchGate.
  • "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances", PubMed (NIH).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 2,3-Difluoro-6-methylbenzoyl Chloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. Acyl chlorides, such...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. Acyl chlorides, such as 2,3-Difluoro-6-methylbenzoyl chloride, serve as critical building blocks, and a comprehensive understanding of their structural and electronic properties is essential for their effective utilization. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of 2,3-Difluoro-6-methylbenzoyl chloride. In the absence of directly published experimental spectra for this specific molecule, we will leverage a comparative approach, drawing upon spectral data from structurally related analogs to predict and interpret its spectroscopic signature. This methodology not only offers a robust framework for the characterization of 2,3-Difluoro-6-methylbenzoyl chloride but also serves as an educational tool for understanding the influence of substituent effects on NMR and IR spectra.

The Importance of Spectroscopic Analysis for Acyl Chlorides

Acyl chlorides are highly reactive functional groups, making them valuable intermediates in the synthesis of esters, amides, and other carbonyl derivatives. Their reactivity, however, also makes them susceptible to hydrolysis. Spectroscopic techniques like NMR and IR are indispensable for:

  • Structural Verification: Confirming the successful synthesis of the desired acyl chloride and ensuring the correct substitution pattern on the aromatic ring.

  • Purity Assessment: Detecting the presence of starting materials, byproducts, or the corresponding carboxylic acid formed from hydrolysis.

  • Understanding Electronic Effects: Elucidating how substituents on the aromatic ring influence the reactivity of the acyl chloride group.

Predicted Spectroscopic Data for 2,3-Difluoro-6-methylbenzoyl Chloride

The following data is predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

Table 1: Predicted ¹H NMR Data for 2,3-Difluoro-6-methylbenzoyl Chloride (in CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Ar-H (H4)7.15 - 7.30dddJ(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-F) ≈ 1-2
Ar-H (H5)7.45 - 7.60dddJ(H-H) ≈ 8-9, J(H-F) ≈ 5-7, J(H-F) ≈ 1-2
-CH₃2.40 - 2.60s-
Table 2: Predicted ¹³C NMR Data for 2,3-Difluoro-6-methylbenzoyl Chloride (in CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C=O165 - 168dJ(C-F) ≈ 2-4
C1130 - 133ddJ(C-F) ≈ 5-10, J(C-F) ≈ 2-4
C2155 - 158 (deshielded by F)ddJ(C-F) ≈ 240-260, J(C-F) ≈ 10-15
C3150 - 153 (deshielded by F)ddJ(C-F) ≈ 240-260, J(C-F) ≈ 10-15
C4125 - 128dJ(C-F) ≈ 15-20
C5128 - 131dJ(C-F) ≈ 5-10
C6135 - 138dJ(C-F) ≈ 3-5
-CH₃18 - 22qJ(C-F) ≈ 2-4
Table 3: Predicted ¹⁹F NMR Data for 2,3-Difluoro-6-methylbenzoyl Chloride (in CDCl₃, referenced to CFCl₃)
Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F2-115 to -125dJ(F-F) ≈ 15-25
F3-130 to -140dJ(F-F) ≈ 15-25
Table 4: Predicted FT-IR Data for 2,3-Difluoro-6-methylbenzoyl Chloride
Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C=O Stretch (Acyl Chloride)1780 - 1810Strong
C=C Aromatic Stretch1580 - 1620Medium
C-F Stretch1100 - 1300Strong
C-Cl Stretch650 - 850Medium

Comparative Analysis with Structural Analogs

The predicted data above is informed by the experimental data of the following comparable molecules.

Table 5: Experimental NMR and IR Data for Selected Benzoyl Chloride Analogs
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (C=O Stretch, cm⁻¹)
Benzoyl Chloride 7.5-8.2 (m)128.6, 130.4, 134.8, 168.9~1773, 1736[1]
2-Fluorobenzoyl Chloride 7.1-8.1 (m)[2]--
3-Fluorobenzoyl Chloride 7.3-8.0 (m)116.3 (d), 120.2 (d), 125.7 (d), 130.5 (d), 133.2 (d), 162.2 (d), 166.7 (d)-
3-Methylbenzoyl Chloride -21.2, 127.3, 130.7, 133.5, 134.9, 139.1, 169.1~1770[3]
2,4-Difluorobenzoyl Chloride 6.8-8.0 (m)105.1 (t), 112.9 (dd), 118.8 (d), 133.8 (dd), 162.5 (dd), 166.0 (dd), 167.1 (d)-
3-Fluoro-4-methylbenzoyl Chloride --ATR data available

Interpretation and Rationale

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum for 2,3-Difluoro-6-methylbenzoyl chloride is expected to be complex due to proton-proton and proton-fluorine couplings. The two aromatic protons will appear as complex multiplets. The methyl group, being adjacent to the C6 carbon, will likely appear as a singlet, though small long-range couplings to the fluorine at C2 might cause some broadening.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be highly informative. The carbonyl carbon is expected in the downfield region typical for acyl chlorides. The carbons directly bonded to fluorine (C2 and C3) will exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz, and will be significantly deshielded. Other aromatic carbons will show smaller C-F couplings over two or three bonds.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds. For 2,3-Difluoro-6-methylbenzoyl chloride, two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will likely appear as doublets due to fluorine-fluorine coupling (³JFF). The chemical shifts will be influenced by the electronic environment, including the electron-withdrawing acyl chloride group and the electron-donating methyl group.

FT-IR Spectroscopy

The most characteristic feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching absorption. In benzoyl chlorides, this band often appears as a doublet due to Fermi resonance. For 2,3-Difluoro-6-methylbenzoyl chloride, this absorption is predicted to be in the range of 1780-1810 cm⁻¹. The higher frequency compared to simple ketones is due to the inductive effect of the chlorine atom. Strong C-F stretching bands are also expected in the fingerprint region (1100-1300 cm⁻¹).

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and IR spectra for acyl chlorides like 2,3-Difluoro-6-methylbenzoyl chloride.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Due to the moisture sensitivity of acyl chlorides, all glassware must be oven-dried. Prepare a solution of 5-10 mg of the compound in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃) in a dry NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).

FT-IR Spectroscopy

Objective: To identify the key functional group vibrations.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (ATR): As 2,3-Difluoro-6-methylbenzoyl chloride is likely a liquid or low-melting solid, ATR-FTIR is the most convenient method. Place a small drop of the neat sample directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualizing the Structure and Key Interactions

The following diagrams illustrate the molecular structure and the key through-bond interactions that give rise to the observed (or predicted) NMR couplings.

Caption: Molecular structure of 2,3-Difluoro-6-methylbenzoyl chloride.

Caption: Predicted NMR spin-spin coupling network.

Conclusion

References

  • NIST Chemistry WebBook. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylbenzoyl chloride. Retrieved from [Link]

Sources

Comparative

Comprehensive Mass Spectrometry Characterization of 2,3-Difluoro-6-methylbenzoyl Chloride: A Comparative Guide

Executive Summary 2,3-Difluoro-6-methylbenzoyl chloride (CAS 1806370-17-1) is a highly reactive electrophilic building block widely utilized in pharmaceutical synthesis. However, its inherent reactivity presents a signif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Difluoro-6-methylbenzoyl chloride (CAS 1806370-17-1) is a highly reactive electrophilic building block widely utilized in pharmaceutical synthesis. However, its inherent reactivity presents a significant analytical challenge: acyl chlorides are acutely moisture-sensitive and notoriously difficult to characterize directly via mass spectrometry (MS).

This guide objectively compares three distinct analytical workflows for the characterization of 2,3-Difluoro-6-methylbenzoyl chloride products. By examining the mechanistic causality behind analyte degradation, we demonstrate why In-Situ Derivatization LC-ESI-MS is the superior, self-validating methodology compared to Direct Aqueous LC-MS and Anhydrous GC-EI-MS.

The Chemical Challenge: Causality in Acyl Chloride Instability

The fundamental flaw in analyzing 2,3-Difluoro-6-methylbenzoyl chloride via standard reversed-phase LC-MS is the measurement environment itself. Acyl chlorides undergo rapid hydrolysis when exposed to aqueous mobile phases, converting the analyte into 2,3-difluoro-6-methylbenzoic acid[1].

This on-column degradation manifests as split peaks, severe chromatographic streaking, and unpredictable quantitative ratios between the intact chloride and the hydrolyzed acid[1]. Direct analysis is therefore analytically invalid because the methodology destroys the analyte.

To circumvent this, analysts must utilize derivatization strategies grounded in the Schotten-Baumann reaction[2]. By intentionally quenching the acyl chloride with an excess of a nucleophilic amine (e.g., benzylamine) or alcohol (e.g., methanol), the transient species is immediately trapped as a highly stable amide or ester[3]. This chemical transformation not only halts degradation but introduces a hydrophobic moiety that drastically improves retention on C18 columns and enhances electrospray ionization (ESI) efficiency[4].

Comparative Performance Data

The following table summarizes the quantitative performance of the three analytical strategies. Data reflects the stability and detection limits of the 2,3-Difluoro-6-methylbenzoyl chloride analyte under each workflow.

Analytical StrategyAnalyte Stability (Post-Prep)Limit of Detection (LOD)Signal-to-Noise (S/N) at 10 ng/mLHydrolysis / Degradation (%)
Direct Aqueous LC-MS < 5 minutes500 ng/mL3:1 (Erratic)> 95% (Aqueous Hydrolysis)
Anhydrous GC-EI-MS 2-4 hours50 ng/mL25:115-20% (Thermal Degradation)
Derivatization LC-MS > 72 hours0.5 ng/mL450:1< 1% (Stable Amide)

Self-Validating Experimental Protocols

As a standard of scientific integrity, an analytical protocol must prove its own validity during every run. The methodologies below are designed as self-validating systems , ensuring that false negatives or instrument artifacts are immediately identified.

Protocol A: In-Situ Benzylamine Derivatization LC-ESI-MS (Recommended)

This protocol traps the acyl chloride as a stable N-benzyl-2,3-difluoro-6-methylbenzamide.

  • Step 1: Internal Standard (IS) Spiking (The Validation Mechanism).

    • Action: Spike the raw sample with a known concentration of 2-fluorobenzoyl chloride (Internal Standard) before any reagents are added.

    • Causality: This proves derivatization efficiency. If the LC-MS does not detect the derivatized IS amide, the derivatization reaction failed (e.g., due to inactive reagents), preventing a false-negative reading for the target analyte.

  • Step 2: Nucleophilic Quenching.

    • Action: Transfer 10 µL of the acyl chloride sample into 990 µL of anhydrous acetonitrile containing 100 mM Benzylamine and 1% Pyridine.

    • Causality: Benzylamine acts as the nucleophile to form the amide. Pyridine is critical as an acid scavenger; it neutralizes the HCl byproduct, preventing the reaction mixture from becoming acidic and driving the Schotten-Baumann reaction to 100% completion[4].

  • Step 3: LC-MS Analysis.

    • Action: Inject 1 µL onto a C18 column using a standard Water/Acetonitrile (0.1% Formic Acid) gradient. Monitor the [M+H]+ ion of the resulting amide.

Protocol B: Anhydrous GC-EI-MS (Alternative)

This protocol attempts to analyze the intact acyl chloride by avoiding water, but risks thermal degradation.

  • Step 1: System Passivation.

    • Action: Inject 5 µL of pure hexamethyldisilazane (HMDS) into the GC inlet at 250°C prior to running samples.

    • Causality: HMDS silylates and caps active silanol (-OH) groups in the glass liner. Without this, the acyl chloride would react with the glass itself, leading to signal loss.

  • Step 2: Blank Moisture Validation (The Validation Mechanism).

    • Action: Inject anhydrous hexane and monitor for 2,3-difluoro-6-methylbenzoic acid.

    • Causality: If the acid peak appears in the blank, the GC carrier gas or inlet contains trace moisture. The system must be baked out before proceeding, ensuring instrument readiness.

  • Step 3: Sample Injection.

    • Action: Dilute the sample in anhydrous toluene and inject 1 µL.

Mechanistic Workflow Diagram

The following diagram illustrates the chemical fate of 2,3-Difluoro-6-methylbenzoyl chloride under the three compared analytical workflows.

G A 2,3-Difluoro-6-methylbenzoyl chloride (Highly Reactive Analyte) B Direct Aqueous LC-MS (Alternative 1) A->B Aqueous Mobile Phase C Anhydrous GC-EI-MS (Alternative 2) A->C High Temp (250°C) D In-situ Derivatization LC-MS (Recommended) A->D Benzylamine/MeOH Quench E Rapid Hydrolysis (Erratic Acid/Chloride Ratio) B->E F Thermal Degradation (Column Adsorption Risks) C->F G Stable Amide/Ester Formation (High ESI+ Ionization) D->G

Fig 1: Mechanistic pathways of analytical workflows for acyl chloride characterization.

References

  • Title: Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS Source: chromatographyonline.com URL: 2[2]

  • Title: Superior and Novel Detection of Small, Polar Metabolites in Saline Samples Using Pre-Extraction Benzoyl Chloride Derivatization Source: chemrxiv.org URL: 3[3]

  • Title: Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes Source: nih.gov URL: 4[4]

  • Title: Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros Source: reddit.com URL: 1[1]

Sources

Validation

Purity Analysis of 2,3-Difluoro-6-methylbenzoyl chloride: A Comparative Guide to HPLC and GC-MS Methodologies

Introduction: The Analytical Challenge of Acyl Chlorides As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical intermediate profiling is the accurate purity determination of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Acyl Chlorides

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical intermediate profiling is the accurate purity determination of highly reactive acyl chlorides. 2,3-Difluoro-6-methylbenzoyl chloride (CAS: 1806370-17-1) is a critical building block in the synthesis of fluorinated agrochemicals and active pharmaceutical ingredients (APIs). However, its defining chemical feature—the highly electrophilic acyl chloride moiety—makes it notoriously difficult to analyze using standard chromatographic techniques.

The causality behind this difficulty is straightforward: acyl chlorides undergo rapid nucleophilic acyl substitution in the presence of moisture, hydrolyzing to their corresponding carboxylic acids (in this case, 2,3-difluoro-6-methylbenzoic acid) and releasing hydrochloric acid. This inherent instability means that direct analysis via reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is virtually impossible without inducing massive on-column degradation. Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) can suffer from artifact formation if the injection port or column possesses active sites or trace moisture.

To establish a self-validating analytical system, we must engineer methods that either stabilize the molecule prior to analysis or maintain rigorously anhydrous conditions. This guide objectively compares two field-proven methodologies: pre-column derivatization HPLC and anhydrous/derivatized GC-MS.

Methodological Framework & Causality

Approach A: HPLC-UV/MS via Pre-Column Derivatization To utilize the resolving power of RP-HPLC, the reactive acyl chloride must be quenched into a stable derivative. Reacting 2,3-difluoro-6-methylbenzoyl chloride with a nucleophile such as 2-nitrophenylhydrazine (2-NPH) or an aliphatic amine converts it into a stable hydrazide or amide.

Causality: Derivatization serves a dual purpose. First, it eliminates the moisture sensitivity of the analyte, preventing on-column hydrolysis and ensuring the peak area accurately reflects the original sample concentration. Second, reagents like 2-NPH introduce a strong chromophore, shifting the UV absorption maximum to the visible range (~395 nm). This red-shift significantly enhances sensitivity and isolates the analyte signal from background matrix interferences that typically absorb in the lower UV range 1.

Approach B: GC-MS Analysis (Direct vs. Methanolysis) GC-MS offers high-resolution separation and definitive structural elucidation, which is vital for identifying unknown synthetic impurities.

Causality: While direct injection of 2,3-difluoro-6-methylbenzoyl chloride is possible using non-polar, rigorously anhydrous solvents (e.g., dry hexane) and highly deactivated inlet liners, trace water in the sample matrix often leads to the formation of the benzoic acid artifact during volatilization. To create a self-validating and robust method, in-vial derivatization via methanolysis is preferred. By reacting the sample with anhydrous methanol, the acyl chloride is quantitatively converted to methyl 2,3-difluoro-6-methylbenzoate. This ester is highly volatile, thermally stable, and elutes with excellent peak symmetry, allowing for accurate quantification of both the main component and synthetic impurities 2.

Quantitative Performance Comparison

The following table synthesizes the expected validation parameters for the two primary methodologies, based on established acyl chloride analytical frameworks 13.

Performance MetricHPLC-UV (2-NPH Derivatization)GC-MS (Methanolysis to Methyl Ester)Direct GC-MS (Anhydrous)
Analyte Stability Excellent (Stable >48h at RT)Excellent (Stable >72h at RT)Poor (Prone to inlet hydrolysis)
Limit of Detection (LOD) 0.01 – 0.03 μg/mL0.05 – 0.10 μg/mL0.50 – 1.0 μg/mL
Linearity (R²) > 0.999> 0.995~ 0.980 (Variable due to degradation)
Matrix Interference Very Low (Detection at 395 nm)Low (MS Extracted Ion Chromatogram)Moderate (Acidic artifacts co-elute)
Primary Use Case Trace impurity quantification in APIsVolatile impurity profiling & structural IDQuick qualitative screening
Experimental Workflows & Logical Relationships

To ensure analytical integrity, the decision-making process for selecting the appropriate method must be systematic. The following diagram illustrates the logical workflow for analyzing 2,3-Difluoro-6-methylbenzoyl chloride.

AnalyticalWorkflow Start 2,3-Difluoro-6-methylbenzoyl chloride Batch Sample Decision Select Analytical Modality Start->Decision HPLC_Path HPLC-UV/MS (Aqueous Mobile Phase) Decision->HPLC_Path GCMS_Path GC-MS (Volatile/Gas Phase) Decision->GCMS_Path Deriv_HPLC Pre-column Derivatization (2-Nitrophenylhydrazine) HPLC_Path->Deriv_HPLC Direct_GC Direct Injection (Dry Hexane, Deactivated Liner) GCMS_Path->Direct_GC Deriv_GC In-vial Methanolysis (Methyl Esterification) GCMS_Path->Deriv_GC HPLC_Result Stable Hydrazide Analysis High Precision, Low LOD Deriv_HPLC->HPLC_Result GC_Result1 Rapid Screening High Risk of Artifacts Direct_GC->GC_Result1 GC_Result2 Robust Ester Profiling Structural Elucidation Deriv_GC->GC_Result2

Analytical decision workflow for the purity analysis of reactive acyl chlorides.

Step-by-Step Experimental Methodologies
Protocol A: HPLC-UV Analysis via 2-Nitrophenylhydrazine (2-NPH) Derivatization

This protocol is engineered as a self-validating system. By running a blank derivatization (reagents only, no sample), we ensure no background peaks interfere with the analyte's retention time 4.

  • Reagent Preparation: Prepare a 100 μg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile. Add a catalytic amount of pyridine (0.1% v/v) to act as an acid scavenger.

  • Sample Preparation: Accurately weigh 10 mg of 2,3-Difluoro-6-methylbenzoyl chloride and dissolve in 10 mL of anhydrous acetonitrile to create a 1 mg/mL stock.

  • Derivatization Reaction: Transfer 100 μL of the sample stock into a 2 mL HPLC vial. Add 900 μL of the 2-NPH reagent solution.

  • Incubation: Cap the vial and vortex for 10 seconds. Incubate at room temperature for 30 minutes to ensure complete conversion to the hydrazide derivative.

  • HPLC Conditions:

    • Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3 μm).

    • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: Acetonitrile. (Start at 30% B, ramp to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 395 nm (targets the red-shifted absorption of the 2-NPH derivative, minimizing matrix interference).

Protocol B: GC-MS Analysis via In-Vial Methanolysis

This method leverages the rapid reaction of acyl chlorides with alcohols to form stable esters, ideal for GC-MS volatility requirements 5.

  • Sample Preparation: In a rigorously dried 2 mL GC vial, dissolve 5 mg of 2,3-Difluoro-6-methylbenzoyl chloride in 1.0 mL of anhydrous hexane.

  • Derivatization Reaction: Add 50 μL of LC-MS grade anhydrous methanol to the vial. Add 10 μL of triethylamine (TEA) to neutralize the generated HCl and drive the reaction forward.

  • Incubation & Quenching: Vortex the mixture for 30 seconds. Allow it to sit at room temperature for 10 minutes. The reaction quantitatively forms methyl 2,3-difluoro-6-methylbenzoate.

  • Washing (Self-Validation Step): Add 500 μL of LC-MS grade water to extract the TEA-HCl salt. Vortex and allow phase separation. Extract the upper hexane layer containing the methyl ester into a new GC vial containing anhydrous sodium sulfate to remove trace water.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 μm) or equivalent.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Inlet: 250°C, Split ratio 20:1.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50-350. Extract the molecular ion for the methyl ester for precise quantification.

Conclusion

For the purity analysis of 2,3-Difluoro-6-methylbenzoyl chloride, direct chromatographic analysis is fundamentally flawed due to the molecule's hydrolytic instability. By applying the principles of chemical derivatization, we can dictate the analyte's behavior rather than falling victim to it. HPLC with 2-NPH derivatization offers unmatched sensitivity and specificity for trace impurity profiling, while GC-MS following methanolysis provides robust structural confirmation and volatile impurity screening. Selecting between these methodologies depends on the specific regulatory and analytical requirements of your drug development pipeline.

References
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed / National Institutes of Health.
  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC / National Institutes of Health.
  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry / ACS Publications.
  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography. Journal of Chromatographic Science / SciSpace.

Sources

Comparative

A Comparative Guide to the Synthesis of Vonoprazan Intermediates: A Hypothetical Route vs. Established Methodologies

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, the quest for efficient, scalable, and robust synthetic routes to active pharmaceutical ingredients (APIs) is p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the quest for efficient, scalable, and robust synthetic routes to active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of a hypothetical synthetic pathway to a key intermediate of Vonoprazan, a potassium-competitive acid blocker, utilizing 2,3-Difluoro-6-methylbenzoyl chloride, against well-established industrial synthesis methods. By examining the causality behind experimental choices and presenting supporting data, we aim to offer a comprehensive resource for chemists in the pharmaceutical industry.

Introduction to Vonoprazan and its Synthetic Challenges

Vonoprazan is a significant therapeutic agent for acid-related gastrointestinal disorders.[1][2] Its molecular architecture, featuring a fluorophenyl-substituted pyrrole core linked to a pyridylsulfonyl moiety, necessitates a multi-step synthesis. The efficiency of the overall synthesis is heavily reliant on the strategic construction of key intermediates, most notably 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and its precursors.[1][3] The challenge lies in developing a synthesis that is not only high-yielding but also cost-effective and environmentally benign, particularly for large-scale production.[4]

A Proposed Synthetic Route Leveraging 2,3-Difluoro-6-methylbenzoyl Chloride

While not a currently documented mainstream approach, a plausible synthetic strategy can be envisioned that employs 2,3-Difluoro-6-methylbenzoyl chloride as a key building block. This hypothetical route centers on a Friedel-Crafts acylation of a protected pyrrole to introduce the substituted benzoyl group, which can then be further elaborated to the desired pyrrole-3-carbaldehyde intermediate.

The Rationale for a Friedel-Crafts Approach

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds on aromatic rings.[5][6] In the context of pyrrole chemistry, directing the acylation to the desired C3 position can be challenging, as C2 acylation is often favored.[7] However, the use of a bulky N-protecting group, such as a benzenesulfonyl group, has been shown to sterically hinder the C2 position and promote acylation at the C3 position.[8] This forms the basis of our proposed route.

G Pyrrole Pyrrole N_Protected_Pyrrole N-Benzenesulfonylpyrrole Pyrrole->N_Protected_Pyrrole Benzenesulfonyl chloride, Base Acylated_Pyrrole 1-(Benzenesulfonyl)-3-(2,3-difluoro-6-methylbenzoyl)-1H-pyrrole N_Protected_Pyrrole->Acylated_Pyrrole Friedel-Crafts Acylation Acyl_Chloride 2,3-Difluoro-6-methylbenzoyl chloride Acyl_Chloride->Acylated_Pyrrole Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Acylated_Pyrrole Deprotected_Acyl_Pyrrole 3-(2,3-Difluoro-6-methylbenzoyl)-1H-pyrrole Acylated_Pyrrole->Deprotected_Acyl_Pyrrole Base Hydrolysis Hydrolysis Reduction Reduction to Aldehyde Deprotected_Acyl_Pyrrole->Reduction e.g., DIBAL-H Target_Intermediate 3-Formyl-5-(substituted-phenyl)-1H-pyrrole derivative Reduction->Target_Intermediate

Caption: Proposed synthetic workflow for a Vonoprazan intermediate.

Experimental Protocol: Proposed Friedel-Crafts Acylation
  • Protection of Pyrrole: To a solution of pyrrole in a suitable aprotic solvent, add a base (e.g., sodium hydride) at 0 °C. After stirring, add benzenesulfonyl chloride dropwise and allow the reaction to warm to room temperature.

  • Friedel-Crafts Acylation: In a separate flask, suspend a Lewis acid catalyst (e.g., aluminum chloride) in an anhydrous solvent.[8] Cool the suspension to 0 °C and add 2,3-Difluoro-6-methylbenzoyl chloride. To this mixture, add a solution of N-benzenesulfonylpyrrole dropwise. Monitor the reaction by TLC until completion.

  • Work-up and Deprotection: Quench the reaction with ice-cold dilute HCl. Extract the product with an organic solvent, wash, dry, and concentrate. The resulting 1-(benzenesulfonyl)-3-aroylpyrrole can be deprotected under basic conditions to yield the 3-aroylpyrrole.[8]

  • Reduction to Aldehyde: The resulting ketone can be reduced to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

Established Synthetic Routes to Vonoprazan

The industrial synthesis of Vonoprazan has evolved to optimize yield, cost, and safety. A common and practical approach starts from 2'-fluoroacetophenone.[3][9]

G Start 2'-Fluoroacetophenone Bromination Bromination Start->Bromination Intermediate1 2-Bromo-1-(2-fluorophenyl)ethanone Bromination->Intermediate1 Reaction1 Reaction with ethyl 3-oxopropionate Intermediate1->Reaction1 Intermediate2 Ethyl 4-(2-fluorophenyl)-2-formyl-4-oxobutanoate Reaction1->Intermediate2 Cyclization Cyclization with Pyridine-3-sulfonamide Intermediate2->Cyclization Intermediate3 Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate Cyclization->Intermediate3 Reduction Reduction Intermediate3->Reduction Intermediate4 [5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]methanol Reduction->Intermediate4 Oxidation Oxidation Intermediate4->Oxidation Key_Intermediate 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde Oxidation->Key_Intermediate Reductive_Amination Reductive Amination with Methylamine Key_Intermediate->Reductive_Amination Vonoprazan Vonoprazan Reductive_Amination->Vonoprazan

Caption: An established synthetic route to Vonoprazan.[4]

Key Intermediates in Established Routes
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: This is a crucial intermediate in many synthetic pathways to Vonoprazan.[1] Its synthesis often begins with 2-fluoroacetophenone, which undergoes bromination and subsequent reaction and cyclization steps.[3][6]

  • Pyridine-3-sulfonyl chloride: This reagent provides the pyridylsulfonyl moiety of Vonoprazan. It is typically synthesized from 3-aminopyridine via diazotization followed by a sulfonyl chlorination reaction.[10][11][12]

Experimental Protocol: Established Synthesis of a Key Intermediate

A practical synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, a precursor to the corresponding aldehyde, involves the following steps:

  • Bromination of 2-fluoroacetophenone: 2-fluoroacetophenone is brominated using a reagent like CuBr₂ or N-bromosuccinimide to yield 2-bromo-1-(2-fluorophenyl)ethanone.[3]

  • Reaction with a malonate derivative: The bromo-intermediate is reacted with a malonate derivative in the presence of a base.

  • Cyclization: The resulting intermediate undergoes cyclization to form the pyrrole ring.

  • Further functional group transformations: The ester group can then be reduced to an alcohol and subsequently oxidized to the target aldehyde.[3]

Comparative Analysis

FeatureProposed Route using 2,3-Difluoro-6-methylbenzoyl chlorideEstablished Route from 2'-Fluoroacetophenone
Starting Materials 2,3-Difluoro-6-methylbenzoyl chloride (less common, potentially higher cost), Pyrrole2'-Fluoroacetophenone (commercially available, lower cost)
Number of Steps Potentially shorter to a 3-aroylpyrrole intermediate.Generally a multi-step process to the key aldehyde intermediate.[3]
Key Reactions Friedel-Crafts Acylation, Deprotection, Reduction.Bromination, Cyclization, Reduction, Oxidation.[3]
Regioselectivity A potential challenge. C3 selectivity depends on the N-protecting group.[7][8]Generally well-controlled through the choice of reagents and reaction sequence.
Potential Yields Friedel-Crafts on N-protected pyrroles can have moderate to good yields.[8]Overall yields for the multi-step sequence are reported in the range of 20-60%.[4]
Scalability Friedel-Crafts reactions can be challenging to scale due to the use of stoichiometric Lewis acids and potential for exothermic reactions.Established routes are designed and optimized for industrial scale-up.
Environmental/Safety Use of stoichiometric amounts of Lewis acids (e.g., AlCl₃) which can generate significant waste. Anhydrous conditions are critical.[13]May involve the use of corrosive reagents like bromine and flammable catalysts like Raney Nickel.[4]

Discussion and Conclusion

The hypothetical synthetic route utilizing 2,3-Difluoro-6-methylbenzoyl chloride presents an interesting academic exploration into alternative disconnections for the synthesis of Vonoprazan intermediates. The primary advantage of this approach could be a more direct route to a 3-aroylpyrrole precursor. However, this route faces significant challenges that likely preclude its use in a large-scale industrial setting.

The foremost challenge is the control of regioselectivity in the Friedel-Crafts acylation of the pyrrole ring. While N-protection can favor C3 substitution, mixtures of C2 and C3 isomers are common, which would necessitate difficult purification steps.[7] Furthermore, the availability and cost of the substituted benzoyl chloride starting material would need to be considered.

In contrast, the established synthetic routes starting from 2'-fluoroacetophenone have been extensively optimized for industrial production.[3][4] These routes, although multi-step, offer excellent control over regioselectivity and have been proven to be scalable and economically viable. The starting materials are readily available, and the reaction conditions, while requiring careful control, are well-understood in a manufacturing environment.

References

  • The Synthesis Pathway: Understanding Vonoprazan Fumarate Intermedi
  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
  • CN106432067B - A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride - Google P
  • Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka. (URL: [Link])

  • Novel and practical synthesis of vonoprazan fumarate - Figshare. (URL: [Link])

  • An Improved and Practical Synthesis of Vonoprazan - Taylor & Francis. (URL: [Link])

  • CN109232537B - Preparation method of Vonoprazan - Google P
  • A Novel and Practical Synthesis of Vonoprazan Fumarate - ResearchGate. (URL: [Link])

  • Vonoprazan fumarate preparation method - Eureka | Patsnap. (URL: [Link])

  • Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan - China/Asia On Demand (CAOD) - Oriprobe. (URL: [Link])

  • Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate - Patsnap Eureka. (URL: [Link])

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule | Organic Letters - ACS Publications - ACS.org. (URL: [Link])

  • An improved process for preparation of Vonoprazan or its acid addition salt. - Technical Disclosure Commons. (URL: [Link])

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC. (URL: [Link])

  • CN112194607A - Synthetic method of 5- (2-fluorophenyl)
  • Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde - Eureka - Patsnap Eureka. (URL: [Link])

  • A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles | Request PDF - ResearchGate. (URL: [Link])

  • Experiment 1: Friedel-Crafts Acylation. (URL: [Link])

Sources

Validation

Beyond the Acid Chloride: Alternative Acylating Agents for 2,3-Difluoro-6-methylbenzoic Acid Derivatives

In medicinal chemistry and drug development, the 2,3-difluoro-6-methylbenzoyl moiety is a critical structural motif often installed via amidation or esterification. Traditionally, this is achieved using 2,3-difluoro-6-me...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug development, the 2,3-difluoro-6-methylbenzoyl moiety is a critical structural motif often installed via amidation or esterification. Traditionally, this is achieved using 2,3-difluoro-6-methylbenzoyl chloride[1]. However, relying exclusively on acid chlorides presents significant mechanistic and operational bottlenecks. The electron-withdrawing nature of the two fluorine atoms renders the carbonyl carbon hyper-electrophilic, making the acid chloride extremely sensitive to ambient moisture and prone to rapid hydrolysis. Furthermore, the stoichiometric generation of corrosive hydrogen chloride (HCl) gas during coupling requires a large excess of base, which can degrade acid-labile protecting groups or cause epimerization in sensitive substrates.

To build more robust, scalable, and self-validating synthetic workflows, researchers must pivot to alternative activation strategies using the free 2,3-difluoro-6-methylbenzoic acid. This guide objectively compares the performance of three field-proven alternative acylating methodologies: Propylphosphonic Anhydride (T3P), Uronium-based coupling (HATU), and pre-formed Pentafluorophenyl (PFP) active esters.

Propylphosphonic Anhydride (T3P): The Process Chemist’s Choice

Mechanistic Causality For large-scale syntheses (>100g), atom economy and byproduct toxicity are paramount. T3P acts as a mild coupling agent that reacts with 2,3-difluoro-6-methylbenzoic acid to form a transient mixed anhydride intermediate. Unlike acid chlorides, T3P-mediated couplings do not generate corrosive or toxic byproducts; the sole byproduct is a benign, highly water-soluble phosphonic acid[2]. This allows for a self-validating workup: if the phase separation is clean, the byproduct has partitioned entirely into the aqueous layer, leaving high-purity amide in the organic phase.

Experimental Protocol: T3P-Mediated Amidation

  • Preparation: Charge a dry reactor with 2,3-difluoro-6-methylbenzoic acid (1.0 eq) and the target amine (1.05 eq) in 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate.

  • Base Addition: Add an organic base, typically triethylamine or pyridine (3.0 eq), to the stirring mixture.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.2 eq) while maintaining the internal reactor temperature below 25°C to prevent thermal degradation of the mixed anhydride.

  • Monitoring: Stir for 2–4 hours. Monitor via LC-MS until the free acid mass is fully consumed.

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

HATU / DIPEA: Overcoming Steric Hindrance

Mechanistic Causality When coupling 2,3-difluoro-6-methylbenzoic acid with weakly nucleophilic or sterically hindered anilines, the kinetics of T3P or acid chlorides may be too slow, leading to incomplete conversion. HATU is the premier choice for these challenging substrates. The mechanism begins when the base (DIPEA) deprotonates the carboxylic acid, which subsequently attacks the electron-deficient carbon of HATU[3]. This expels the HOAt anion, which immediately reacts with the activated intermediate to form a highly reactive OAt (7-azabenzotriazole) active ester[3]. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, accelerating the aminolysis step significantly compared to standard HOBt-based reagents.

Experimental Protocol: HATU-Mediated Amidation

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2,3-difluoro-6-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0–3.0 eq) to the stirred solution[4].

  • Activation: Add HATU (1.1 eq) and stir at room temperature for 15 minutes. Self-validation check: The solution will transition to a distinct yellow color, confirming the formation of the OAt active ester.

  • Coupling: Add the hindered amine (1.1 eq) and stir at room temperature.

  • Monitoring: Monitor the reaction progress until completion (typically 1–4 hours)[4].

  • Workup: Dilute with ethyl acetate. Wash extensively with 5% aqueous LiCl (to remove DMF), followed by 1M HCl, saturated NaHCO₃, and brine. Purify via flash chromatography.

Pentafluorophenyl (PFP) Active Esters: The Bench-Stable Electrophile

Mechanistic Causality In highly complex fragment couplings, in-situ activation can lead to unwanted side reactions, such as the amine reacting directly with the coupling reagent (e.g., HATU) to form a dead-end guanidine byproduct[5]. Pre-forming a pentafluorophenyl (PFP) ester of 2,3-difluoro-6-methylbenzoic acid completely isolates the activation step from the coupling step. The electron-deficient PFP ring makes the ester highly reactive toward amines, yet it is remarkably stable to aqueous hydrolysis, allowing it to be synthesized in bulk and stored on the benchtop for months.

Experimental Protocol: PFP Ester Synthesis and Coupling

  • Active Ester Synthesis: React 2,3-difluoro-6-methylbenzoic acid (1.0 eq) with pentafluorophenol (1.1 eq) and EDC·HCl (1.2 eq) in dichloromethane (DCM) at room temperature for 12 hours. Wash with water, dry, and concentrate to isolate the bench-stable PFP ester.

  • Amidation: Dissolve the PFP ester (1.0 eq) and the target amine (1.0 eq) in THF.

  • Coupling: Add DIPEA (1.5 eq) only if the amine is supplied as a hydrochloride salt. Stir at room temperature until complete.

  • Workup: The sole byproduct is pentafluorophenol. Wash the organic layer with 1M Na₂CO₃ to deprotonate and extract the pentafluorophenol into the aqueous phase, leaving the pure amide in the organic layer.

Quantitative Comparison of Acylating Agents

The following table summarizes the performance metrics of each activation strategy for 2,3-difluoro-6-methylbenzoyl derivatives, based on standard process chemistry benchmarks.

Acylating StrategyTypical Yield (%)Atom EconomyScalabilityReaction Speed (Hindered Amines)Byproduct Profile
Acid Chloride [1]60 - 85%HighPoor (Exothermic)ModerateCorrosive HCl gas
T3P / Base [2]85 - 95%ModerateExcellentSlowBenign, water-soluble phosphonic acid
HATU / DIPEA [3]80 - 98%LowPoor (Costly)Very FastHOAt, urea derivatives (requires chromatography)
PFP Active Ester 90 - 99%ModerateGoodFastPentafluorophenol (easily removed via base wash)
Decision Matrix Workflow

To ensure optimal yield and resource allocation, use the following logical workflow to select the appropriate acylating agent for your specific amine and scale.

AcylationDecision Start Acylation with 2,3-Difluoro-6-methylbenzoic acid Hindered Is the amine sterically hindered or unreactive? Start->Hindered HATU HATU / DIPEA (Uronium Activation) Hindered->HATU Yes Scale Is the reaction intended for >100g scale-up? Hindered->Scale No T3P T3P / Pyridine or TEA (Propylphosphonic Anhydride) Scale->T3P Yes Stable Need a bench-stable, ready-to-use electrophile? Scale->Stable No PFP PFP Active Ester (Pentafluorophenyl) Stable->PFP Yes AcidChloride 2,3-Difluoro-6-methylbenzoyl chloride (Requires anhydrous conditions) Stable->AcidChloride No

Decision matrix for selecting 2,3-difluoro-6-methylbenzoyl acylating agents.

Sources

Comparative

A Comparative Study of Lewis Acids for the Acylation of Arenes with 2,3-Difluoro-6-methylbenzoyl Chloride

Introduction The Friedel-Crafts acylation is a fundamental and powerful transformation in organic synthesis, enabling the formation of carbon-carbon bonds and providing access to a wide array of aryl ketones.[1] These ke...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Friedel-Crafts acylation is a fundamental and powerful transformation in organic synthesis, enabling the formation of carbon-carbon bonds and providing access to a wide array of aryl ketones.[1] These ketones are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials.[2] This guide presents a comparative analysis of various Lewis acids for the acylation of aromatic compounds using 2,3-difluoro-6-methylbenzoyl chloride, a substrate of increasing interest due to the prevalence of fluorinated motifs in modern drug discovery.[3]

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. The specific substitution pattern of 2,3-difluoro-6-methylbenzoyl chloride presents unique challenges and opportunities in electrophilic aromatic substitution, making the choice of an appropriate Lewis acid paramount for achieving optimal reaction outcomes. This guide will delve into the mechanistic underpinnings of the reaction, provide a data-driven comparison of common Lewis acids, and offer detailed experimental protocols for researchers in drug development and synthetic chemistry.

The Mechanism: A Foundation for Rational Catalyst Selection

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway.[4] The reaction is initiated by the activation of the acyl chloride by a Lewis acid catalyst.[5] This interaction generates a highly reactive acylium ion, which then serves as the electrophile.[6]

The key steps of the mechanism are as follows:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the 2,3-difluoro-6-methylbenzoyl chloride, weakening the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[6]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a non-aromatic carbocation intermediate, often referred to as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl₄]⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product. This step also regenerates the Lewis acid catalyst.[4][7]

However, it is crucial to note that in contrast to Friedel-Crafts alkylation, the ketone product can form a stable complex with the Lewis acid, often necessitating the use of stoichiometric or even excess amounts of the catalyst.[7] This complex is typically hydrolyzed during aqueous workup to release the final product.[7]

Comparative Analysis of Lewis Acids

The choice of Lewis acid significantly impacts the efficiency, selectivity, and overall success of the acylation reaction. Factors such as the reactivity of the aromatic substrate, steric hindrance, and the potential for side reactions must be considered. Below is a comparative overview of commonly employed Lewis acids for Friedel-Crafts acylation.

Lewis AcidCommon FormulaTypical Reaction ConditionsKey AdvantagesKey Disadvantages
Aluminum Chloride AlCl₃0°C to room temperature; often requires stoichiometric amountsHigh reactivity, effective for a wide range of substrates.[8][9]Highly moisture-sensitive, can promote side reactions, strong product complexation.[10][11]
Iron(III) Chloride FeCl₃Room temperature to elevated temperaturesLess expensive than AlCl₃, generally milder.[9][12]Often results in lower yields compared to AlCl₃, can also be moisture-sensitive.[11][13]
Zinc Chloride ZnCl₂Often requires higher temperaturesMilder catalyst, can be more selective for activated substrates.[5][10]Lower reactivity, may not be effective for deactivated or sterically hindered substrates.[14]
Titanium(IV) Chloride TiCl₄Low to room temperatureCan offer improved selectivity in some cases.[5][15]Highly sensitive to moisture, can be difficult to handle.
Antimony Pentachloride SbCl₅VariableVery strong Lewis acid, can activate less reactive substrates.[15][16]Highly corrosive and toxic.
Indium(III) Chloride InCl₃Elevated temperaturesCan provide unique regioselectivity in certain cases.[14]Higher cost, may require specific reaction conditions.

Experimental Protocols

The following protocols provide a general framework for conducting a comparative study of Lewis acids for the acylation of a representative arene (e.g., toluene) with 2,3-difluoro-6-methylbenzoyl chloride.

General Procedure for Lewis Acid-Mediated Acylation

Materials:

  • 2,3-Difluoro-6-methylbenzoyl chloride

  • Aromatic substrate (e.g., toluene)

  • Anhydrous Lewis acid (AlCl₃, FeCl₃, ZnCl₂, etc.)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet is assembled. The system is maintained under an inert atmosphere throughout the reaction.

  • Catalyst Suspension: The anhydrous solvent is added to the flask, followed by the portion-wise addition of the anhydrous Lewis acid (typically 1.1 to 1.5 equivalents) while stirring. The mixture is cooled to the desired temperature (e.g., 0 °C in an ice bath).

  • Addition of Acyl Chloride: 2,3-Difluoro-6-methylbenzoyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous solvent and added dropwise to the stirred Lewis acid suspension via the dropping funnel over 15-30 minutes.

  • Addition of Arene: The aromatic substrate (1.0 to 1.2 equivalents) is added dropwise to the reaction mixture over 20-40 minutes, maintaining the reaction temperature.

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware B Add anhydrous solvent A->B C Add Lewis Acid B->C D Add 2,3-Difluoro-6-methylbenzoyl chloride C->D E Add aromatic substrate D->E F Monitor reaction (TLC/HPLC) E->F G Quench with ice/HCl F->G H Extraction G->H I Purification H->I

Caption: Experimental workflow for Friedel-Crafts acylation.

Mechanism Overview

G AcylChloride 2,3-Difluoro-6-methylbenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon AreniumIon Arenium Ion Intermediate (Sigma Complex) AcyliumIon->AreniumIon + Arene Arene Aromatic Substrate Arene->AreniumIon ProductComplex Product-Lewis Acid Complex AreniumIon->ProductComplex - H⁺, + Lewis Acid Complex FinalProduct Aryl Ketone Product ProductComplex->FinalProduct Aqueous Workup

Caption: Generalized mechanism of Friedel-Crafts acylation.

Conclusion

The selection of an appropriate Lewis acid is a critical parameter in the Friedel-Crafts acylation of arenes with 2,3-difluoro-6-methylbenzoyl chloride. While powerful Lewis acids like aluminum chloride are broadly effective, they may also lead to undesired side reactions. Milder catalysts such as iron(III) chloride or zinc chloride can offer improved selectivity, particularly with activated aromatic substrates, though often at the cost of reduced reactivity. A systematic, comparative study, as outlined in this guide, is the most effective approach to identifying the optimal conditions for a specific substrate combination. The insights and protocols provided herein are intended to empower researchers to make informed decisions and accelerate the development of novel chemical entities.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Scribd. (n.d.). FeCl3 vs AlCl3 in Friedel-Crafts Reactions. Retrieved from [Link]

  • PMC. (2025, January 24). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 29). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ACS Publications. (2013, June 3). Main-Group Lewis Acids for C–F Bond Activation. Retrieved from [Link]

  • PMC. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • PMC. (n.d.). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Retrieved from [Link]

  • sathee jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • R Discovery. (1994, January 1). Acylation of 2-methoxynaphthalene with acyl chlorides in the presence of a catalytic amount of Lewis acids. Retrieved from [Link]

  • Google Patents. (2020, August 20). WO 2020/164218 A1.
  • RSC Publishing. (n.d.). Synthesis of difluoromethyl carbinols from the Friedel–Crafts reaction of electron-rich arenes with difluorovinyl arylsulfonates. Retrieved from [Link]

  • PMC. (2023, July 13). Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]

  • Maynooth University Research Archive Library. (2023, February 20). Cationic Triarylchlorostibonium Lewis Acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Fluorescent Lewis Adducts: A Refined Guide for Lewis Acidity. Retrieved from [Link]

  • SYNLETT. (1991, April 1). The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. Retrieved from [Link]

Sources

Validation

assessing the steric hindrance of 2,3-Difluoro-6-methylbenzoyl chloride in reactions

Assessing the Steric Hindrance of 2,3-Difluoro-6-methylbenzoyl Chloride in Amidation Reactions: A Comparative Guide Introduction In modern drug development, the incorporation of heavily decorated phenyl rings is a standa...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Steric Hindrance of 2,3-Difluoro-6-methylbenzoyl Chloride in Amidation Reactions: A Comparative Guide

Introduction

In modern drug development, the incorporation of heavily decorated phenyl rings is a standard strategy to improve metabolic stability and target affinity. 2,3-Difluoro-6-methylbenzoyl chloride (CAS: 1806370-17-1) is a highly specialized building block featuring a di-ortho substitution pattern. This configuration presents a significant kinetic bottleneck during nucleophilic acyl substitution (e.g., amidation and esterification) due to severe steric hindrance. This guide objectively compares its reactivity profile against alternative benzoyl chlorides and provides a self-validating protocol for kinetic assessment.

Mechanistic Framework: The Push-Pull Dynamics of Di-Ortho Substitution

Nucleophilic attack on an acid chloride requires the incoming amine to approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°). Ortho substituents physically block this trajectory, raising the activation energy required to form the tetrahedral intermediate[1].

However, the reactivity of 2,3-difluoro-6-methylbenzoyl chloride is governed by a delicate "push-pull" dynamic:

  • Steric Deactivation (The "Pull"): The methyl group at the 6-position provides massive steric bulk, severely restricting nucleophilic access to the electrophilic center.

  • Electronic Activation (The "Push"): The fluorine atoms at the 2- and 3-positions exert a strong inductive electron-withdrawing effect (-I effect). This increases the partial positive charge ( δ+ ) on the carbonyl carbon, rendering it highly electrophilic. As observed in similar fluorinated systems, electron withdrawal from the carbonyl region significantly accelerates nucleophilic substitution, partially offsetting steric penalties[2].

ReactionPathway AC 2,3-Difluoro-6-methyl benzoyl chloride TI Tetrahedral Intermediate AC->TI Nucleophilic Attack (Sterically Blocked) AI Acylium Ion Intermediate AC->AI Ionization (Promoted by bulk) PROD Amide Product TI->PROD Elimination (-HCl) AI->PROD Rapid Amine Capture

Fig 1. Divergent mechanistic pathways for the amidation of sterically hindered acid chlorides.

Comparative Performance Analysis

To contextualize the performance of 2,3-difluoro-6-methylbenzoyl chloride, we compare it against four alternative benzoyl chlorides. The data synthesizes steric bulk, electronic effects, and relative amidation efficiency.

Acid Chloride AlternativeOrtho SubstituentsSteric Hindrance LevelElectronic Effect on CarbonylRelative Amidation Rate
Benzoyl chloride NoneMinimalBaselineVery Fast (Baseline)
2-Methylbenzoyl chloride 1x MethylModerateMildly Deactivating (+I)Fast
2,6-Difluorobenzoyl chloride 2x FluorineModerate-HighHighly Activating (-I)Fast (Electronic override)[2]
2,3-Difluoro-6-methylbenzoyl chloride 1x Methyl, 1x FluorineHighActivating (-I)Moderate (Balanced)
2,6-Dimethylbenzoyl chloride 2x MethylSevereDeactivating (+I)Very Slow[1]

Expert Insight: While 2,6-dimethylbenzoyl chloride often requires forcing conditions or highly nucleophilic amines due to dual steric and electronic deactivation, 2,3-difluoro-6-methylbenzoyl chloride remains viable under milder conditions because the fluorines electrophilically "prime" the carbonyl, rescuing the reaction rate.

Experimental Protocol: Real-Time Kinetic Profiling

Traditional off-line sampling (e.g., HPLC) for hindered acid chlorides is prone to artifacts, as unreacted starting material can rapidly hydrolyze during aqueous workup. To ensure trustworthiness, this protocol utilizes in situ FTIR (ReactIR) to create a self-validating, real-time kinetic profile[2].

Causality in Reagent Selection:

  • Base Selection: N-methylmorpholine (NMM) is chosen over N,N-diisopropylethylamine (DIPEA). While DIPEA is a stronger base, its severe steric bulk prevents efficient proton abstraction in the already crowded transition state of a di-ortho substituted electrophile[3].

  • Solvent: Anhydrous Dichloromethane (DCM) is utilized to maintain the solubility of rigid intermediates and prevent competitive solvolysis.

Step-by-Step Methodology:

  • System Initialization: Insert the ReactIR probe into a dry 50 mL 3-neck round-bottom flask under an argon atmosphere. Collect a background spectrum.

  • Substrate Preparation: Dissolve 2,3-difluoro-6-methylbenzoyl chloride (5.0 mmol) in 25 mL of anhydrous DCM. Begin stirring at 400 rpm and cool the system to 0 °C using an ice bath.

  • Baseline Establishment: Monitor the characteristic acyl chloride carbonyl stretch ( νC=O​ at ~1775 cm⁻¹) until the signal stabilizes (approx. 5 minutes).

  • Base Addition: Add NMM (7.5 mmol, 1.5 eq) dropwise. Monitor the IR baseline to ensure no premature degradation occurs.

  • Nucleophile Introduction: Add the primary amine (5.0 mmol, 1.0 eq) dissolved in 5 mL of DCM dropwise over 2 minutes.

  • Kinetic Monitoring: Continuously record IR spectra every 30 seconds. Track the consumption of the acyl chloride peak (~1775 cm⁻¹) and the concurrent appearance of the amide carbonyl peak ( νC=O​ at ~1650 cm⁻¹)[2].

  • Validation: The presence of an isosbestic point between the acyl chloride and amide peaks confirms a direct conversion without the buildup of stable side-products (e.g., ketenes or hydrolysis products).

Protocol S1 1. Substrate Preparation (0.1 M in anhydrous DCM) S2 2. Base Addition (1.5 eq NMM) S1->S2 S3 3. Nucleophile Addition (1.0 eq Amine, 0 °C) S2->S3 S4 4. Kinetic Monitoring (In situ FTIR / ReactIR) S3->S4 S5 5. Data Analysis (Conversion vs Time) S4->S5

Fig 2. Self-validating experimental workflow for real-time kinetic profiling of amidation.

References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions.1

  • National Institutes of Health (PMC). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex.2

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.3

Sources

Comparative

yield comparison between different synthesis protocols for a specific target using 2,3-Difluoro-6-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selection of appropriate buildi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selection of appropriate building blocks and reaction conditions is paramount to achieving optimal yields and purity. 2,3-Difluoro-6-methylbenzoyl chloride is a versatile, albeit sterically hindered, acylating agent whose utility is of growing interest. This guide provides a comparative analysis of typical synthetic protocols where this reagent is employed, offering insights into expected yields and the chemical reasoning that underpins these outcomes. While direct, side-by-side yield comparisons for a single target molecule using this specific acyl chloride are not extensively documented in publicly available literature, this guide extrapolates from established principles of organic chemistry and data from analogous systems to provide a robust framework for experimental design.

The Impact of Substitution on Reactivity

The reactivity of 2,3-Difluoro-6-methylbenzoyl chloride in nucleophilic acyl substitution reactions is modulated by a combination of electronic and steric effects imparted by its ortho-substituents.[1]

  • Electronic Effects : The two fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity, in principle, makes the acyl chloride more susceptible to nucleophilic attack.[1]

  • Steric Effects : The presence of a methyl group and a fluorine atom at the ortho-positions (2 and 6 relative to the carbonyl group) creates significant steric hindrance around the reaction center. This can impede the approach of nucleophiles, potentially leading to lower reaction rates and yields, especially with bulky attacking species.[1]

The interplay of these opposing factors—enhanced electronic reactivity and increased steric hindrance—dictates the outcome of synthetic protocols. The choice of reaction conditions, therefore, becomes critical in maximizing product yield.

Comparative Analysis of Synthetic Protocols

This guide will explore three common classes of reactions for acyl chlorides: Amide Bond Formation, Friedel-Crafts Acylation, and Esterification.

Table 1: Comparative Overview of Synthesis Protocols
Protocol Typical Nucleophile Common Catalyst/Base Typical Solvent General Yield Range (Analogous Systems) Key Considerations for 2,3-Difluoro-6-methylbenzoyl chloride
Amide Formation Primary/Secondary AminesPyridine, Triethylamine, DIPEADichloromethane (DCM), Tetrahydrofuran (THF)70-95%Steric hindrance may necessitate longer reaction times or higher temperatures, especially with bulky amines. The electron-withdrawing fluorines activate the carbonyl, which is beneficial.
Friedel-Crafts Acylation Aromatic Compounds (e.g., Benzene, Toluene)Lewis Acids (e.g., AlCl₃, FeCl₃)Dichloromethane (DCM), Carbon Disulfide (CS₂)60-90%The steric bulk of the acyl chloride can significantly influence regioselectivity and may require harsher conditions or more potent Lewis acids. The product ketone is deactivated towards further acylation.
Esterification Alcohols, PhenolsPyridine, DMAP (catalytic)Dichloromethane (DCM), Diethyl Ether80-98%Generally high-yielding. Steric hindrance is less of a concern with smaller primary alcohols but can become a factor with secondary or tertiary alcohols and bulky phenols.

Protocol 1: Amide Bond Formation

Amide synthesis is a cornerstone of medicinal chemistry, and acyl chlorides are highly effective reagents for this transformation. The reaction of 2,3-Difluoro-6-methylbenzoyl chloride with an amine is expected to proceed readily, particularly with less sterically demanding amines.

Experimental Protocol
  • To a solution of a primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 2,3-Difluoro-6-methylbenzoyl chloride (1.1 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Yield Expectations

The primary driver for this reaction is the high reactivity of the acyl chloride towards the nucleophilic amine. The use of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. For 2,3-Difluoro-6-methylbenzoyl chloride, the electron-withdrawing fluorine atoms enhance the reactivity of the carbonyl group. However, the ortho-substituents can hinder the approach of the amine. With simple primary amines, high yields can be anticipated. For bulkier secondary amines, the yield may be lower, and elevated temperatures or a more potent activating agent may be necessary.

Amide_Formation reagent1 2,3-Difluoro-6-methylbenzoyl chloride product N-substituted-2,3-difluoro- 6-methylbenzamide reagent1->product reagent2 Primary or Secondary Amine (R-NH₂ or R₂NH) reagent2->product base Base (e.g., Triethylamine) base->product Neutralizes HCl solvent Solvent (e.g., DCM) solvent->product Reaction Medium Friedel_Crafts_Acylation acyl_chloride 2,3-Difluoro-6-methylbenzoyl chloride product Aryl (2,3-difluoro-6-methylphenyl) methanone acyl_chloride->product arene Arene (e.g., Benzene) arene->product catalyst Lewis Acid (e.g., AlCl₃) catalyst->product Activates Acyl Chloride solvent Solvent (e.g., DCM) solvent->product Reaction Medium Esterification acyl_chloride 2,3-Difluoro-6-methylbenzoyl chloride product Alkyl/Aryl 2,3-difluoro- 6-methylbenzoate acyl_chloride->product alcohol Alcohol or Phenol (R-OH) alcohol->product base Base (e.g., Pyridine) base->product Neutralizes HCl solvent Solvent (e.g., DCM) solvent->product Reaction Medium

Sources

Validation

spectroscopic comparison of 2,3-Difluoro-6-methylbenzoyl chloride and its reaction products

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural characterization, spectroscopic causality, and synthetic validation of sterically hindered fluorinated build...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural characterization, spectroscopic causality, and synthetic validation of sterically hindered fluorinated building blocks.

Executive Summary & Chemical Rationale

In modern drug discovery, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, improve metabolic stability, and alter the pKa of adjacent functional groups. 2,3-Difluoro-6-methylbenzoyl chloride (CAS: 1806370-17-1) is a highly specialized electrophilic building block[1]. The 2,3-difluoro motif acts as a polarized bioisostere, while the 6-methyl group introduces critical steric bulk.

When comparing this starting material to its primary reaction products—amides and esters—spectroscopy reveals profound electronic and conformational shifts. Due to the ortho-substituents (2-fluoro and 6-methyl), the carbonyl group is forced out of coplanarity with the aromatic ring. This steric deconjugation fundamentally alters the expected infrared (IR) stretching frequencies and nuclear magnetic resonance (NMR) coupling environments compared to unhindered benzoyl systems.

This guide provides an objective, data-driven comparison of 2,3-difluoro-6-methylbenzoyl chloride against its downstream derivatives, detailing the causality behind the spectroscopic phenomena used to validate these transformations.

Reaction Workflow & Analytical Pathway

The conversion of the highly reactive acid chloride into stable amides or esters proceeds via nucleophilic acyl substitution. The workflow below illustrates the transformation and the subsequent orthogonal analytical techniques required for self-validating structural confirmation.

G SM 2,3-Difluoro-6-methylbenzoyl chloride (Starting Material) Amide 2,3-Difluoro-6-methylbenzamide (Product A) SM->Amide + Amine (Nucleophilic Acyl Substitution) Ester Alkyl 2,3-Difluoro-6-methylbenzoate (Product B) SM->Ester + Alcohol (Esterification) IR FT-IR Spectroscopy (C=O Shift Analysis) SM->IR Baseline NMR Multinuclear NMR (1H, 13C, 19F) SM->NMR Baseline Amide->IR Validation Amide->NMR Validation Ester->IR Ester->NMR

Fig 1. Synthetic workflow and orthogonal spectroscopic validation pathway.

Spectroscopic Comparison: Causality & Data

Infrared (FT-IR) Spectroscopy: The Carbonyl Shift

The carbonyl (C=O) stretching frequency is the most diagnostic IR handle for tracking the conversion of an acid chloride.

  • Acid Chloride (Starting Material): Unhindered benzoyl chlorides typically exhibit a C=O stretch around 1770–1790 cm⁻¹[2]. In 2,3-difluoro-6-methylbenzoyl chloride, the electronegative chlorine atom withdraws electron density inductively, stiffening the C=O bond. Furthermore, the ortho-methyl group forces the carbonyl out of the aromatic plane, preventing resonance electron donation from the ring. This results in a sharp, high-frequency C=O stretch near 1785 cm⁻¹ [3].

  • Amide Product: Upon reaction with an amine, the chlorine is replaced by a nitrogen atom. Nitrogen is a powerful π -donor. The lone pair delocalizes into the carbonyl π∗ orbital, giving the C-N bond partial double-bond character and weakening the C=O bond. This drops the C=O stretch dramatically to the 1640–1660 cm⁻¹ range (Amide I band)[4][5].

  • Ester Product: Oxygen is more electronegative than nitrogen and a poorer π -donor. Consequently, the ester C=O stretch falls in an intermediate range, typically 1720–1735 cm⁻¹ .

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

The fluorine atoms in this scaffold provide a distinct ¹⁹F NMR signature and induce complex splitting patterns in the ¹H and ¹³C spectra due to heteronuclear spin-spin coupling[6].

  • ¹⁹F NMR: The two fluorine atoms (F2 and F3) are chemically and magnetically inequivalent. They couple with each other, producing an ortho F-F coupling constant ( 3JFF​ ) of approximately 20–22 Hz [7][8]. The conversion of the strongly electron-withdrawing -COCl group to a less withdrawing amide/ester causes an upfield shift (increased shielding) of the F2 signal.

  • ¹H NMR (Rotameric Effects): In the amide product, the steric clash between the 6-methyl group and the 2-fluoro atom forces the amide plane orthogonal to the arene. Because the C-N bond has partial double-bond character, rotation around the C-N axis is restricted on the NMR timescale. If a secondary amine (e.g., diethylamine) is used, the resulting tertiary amide will often show two distinct sets of NMR signals (rotamers) for the N-alkyl groups, a phenomenon not observed in the freely rotating ester or the starting acid chloride.

  • ¹H-¹⁹F Coupling: The aromatic protons (H4 and H5) will appear as complex multiplets. H4 couples strongly with F3 ( 3JHF​≈8−10 Hz) and weakly with F2 ( 4JHF​≈1.5−3 Hz)[6].

Quantitative Spectroscopic Summary
Parameter2,3-Difluoro-6-methylbenzoyl chlorideTypical Amide Derivative (e.g., N-benzyl)Typical Ester Derivative (e.g., Methyl)
IR: C=O Stretch ~1785 cm⁻¹ (Sharp, intense)~1650 cm⁻¹ (Amide I)~1725 cm⁻¹ (Strong)
IR: N-H / O-H None~3300 cm⁻¹ (N-H stretch, broad)None
¹H NMR (Ar-CH₃) ~2.45 ppm (Singlet/multiplet)~2.30 ppm (Shifted upfield)~2.35 ppm
¹H NMR (Aromatic) ~7.1 - 7.4 ppm (Multiplets)~6.9 - 7.2 ppm (Multiplets)~7.0 - 7.3 ppm (Multiplets)
¹⁹F NMR ( 3JFF​ ) ~21 Hz (Two doublets/multiplets)~21 Hz (Shifted upfield relative to SM)~21 Hz
Conformation Single conformerRestricted C-N rotation (Rotamers possible)Freely rotating C-O bond

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocol outlines a self-validating system for synthesizing and characterizing the amide derivative.

Step-by-Step Synthesis of N-Benzyl-2,3-difluoro-6-methylbenzamide

Causality Note: Acid chlorides are highly sensitive to hydrolysis. The reaction must be performed under inert conditions to prevent conversion to the unreactive carboxylic acid.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Reagent Loading: Dissolve benzylamine (1.1 equiv) and triethylamine (1.5 equiv, acting as an acid scavenger) in anhydrous dichloromethane (DCM, 10 mL). Cool the mixture to 0 °C using an ice bath to control the exothermic acylation.

  • Acylation: Dissolve 2,3-difluoro-6-methylbenzoyl chloride (1.0 equiv, 500 mg) in anhydrous DCM (5 mL). Add this solution dropwise to the amine mixture over 10 minutes.

  • Reaction Tracking: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The acid chloride will react with methanol on the TLC plate to form the methyl ester (higher Rf​ ), while the highly polar amide product will appear at a lower Rf​ .

  • Workup: Once complete (typically 1-2 hours), quench with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine) and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide. Purify via flash column chromatography if necessary.

Spectroscopic Acquisition Parameters
  • FT-IR: Prepare a thin film of the product on a NaCl plate (if liquid) or an ATR-FTIR setup (if solid). Scan from 4000 to 600 cm⁻¹. Look for the disappearance of the 1785 cm⁻¹ peak and the emergence of the 1650 cm⁻¹ and 3300 cm⁻¹ peaks.

  • NMR: Dissolve 15 mg of the product in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard[9].

    • Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1s).

    • Acquire ¹⁹F NMR at 376 MHz (64 scans). Crucial: Run a proton-decoupled ¹⁹F{¹H} experiment to simplify the spectra and accurately measure the F-F coupling constants without interference from F-H splitting[6].

Comparative Performance vs. Alternatives

When designing a pharmaceutical agent, why choose the 2,3-difluoro-6-methylbenzoyl scaffold over alternatives like a standard 2-fluorobenzoyl or an unhindered 3,4-difluorobenzoyl group?

  • Metabolic Shielding: The 6-methyl group provides severe steric hindrance around the amide/ester linkage, drastically reducing its susceptibility to enzymatic hydrolysis (e.g., by carboxylesterases or amidases) compared to unhindered alternatives.

  • Conformational Locking: The ortho-disubstitution forces the molecule into a specific 3D geometry. This reduction in conformational entropy often leads to higher binding affinity at the target protein receptor compared to flat, freely rotating benzamides.

  • pKa Modulation: The highly electronegative 2,3-difluoro motif withdraws electron density from the aromatic ring, which can favorably lower the pKa of adjacent functional groups, improving membrane permeability compared to non-fluorinated analogs.

References

  • ChemicalBook. "2,3-Difluoro-6-methylbenzoyl chloride | 1806370-17-1". ChemicalBook.
  • Oregon State University. "The C=O Stretch". Structure Determination by Spectroscopic Methods.
  • ResearchGate. "An IR study of benzoyl chloride adsorbed on KA, NaA, and CaA zeolites". ResearchGate.
  • St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY". SPCMC.
  • Spectroscopy Online. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story". Spectroscopy.
  • University of Ottawa NMR Facility Blog. "PSYCHE to Evaluate 1H-19F Coupling Constants". Blogspot.
  • CONICET. "19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes". CONICET.
  • Journal of the American Chemical Society. "Nuclear Spin−Spin Coupling via Nonbonded Interactions. 8.1 The Distance Dependence of Through-Space Fluorine−Fluorine Coupling". ACS.
  • University of Pittsburgh. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents". Pitt.edu.

Sources

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